Benzoporphyrin D
Description
Structure
2D Structure
Properties
CAS No. |
113719-89-4 |
|---|---|
Molecular Formula |
C42H44N4O8 |
Molecular Weight |
732.8 g/mol |
IUPAC Name |
3-[9-(2-carboxyethyl)-15-ethenyl-20,21-bis(ethoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid |
InChI |
InChI=1S/C42H44N4O8/c1-8-24-21(4)29-17-30-22(5)25(12-15-37(47)48)32(43-30)19-33-26(13-16-38(49)50)23(6)31(44-33)18-35-28-14-11-27(40(51)53-9-2)39(41(52)54-10-3)42(28,7)36(46-35)20-34(24)45-29/h8,11,14,17-20,39,44-45H,1,9-10,12-13,15-16H2,2-7H3,(H,47,48)(H,49,50) |
InChI Key |
UYFSAPNRJIQXGN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(=CC=C2C1(C3=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C6C(=C(C(=CC2=N3)N6)C)CCC(=O)O)CCC(=O)O)C)C)C=C)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1C(=CC=C2C1(C3=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C6C(=C(C(=CC2=N3)N6)C)CCC(=O)O)CCC(=O)O)C)C)C=C)C)C(=O)OCC |
Synonyms |
18-ethenyl-4,4a-dihydro-3,4-bis(methoxycarbonyl)-4a,8,14,19-tetramethyl-23H,25H-benzo(b)porphine-9,13-dipropanoic acid monomethyl ester benzoporphyrin derivative monoacid ring A BPD verteporfin BPD-MA verteporfin verteporphin Visudyne |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Benzoporphyrin D
Advancements in Benzoporphyrin D Core Synthesis
The construction of the fundamental benzoporphyrin macrocycle can be achieved through several elegant synthetic strategies. These methods range from classical condensation reactions to modern palladium-catalyzed couplings and cycloaddition reactions.
Stepwise condensation remains a foundational strategy for building the porphyrin macrocycle. These methods involve the sequential and controlled reaction of smaller pyrrolic precursors. A common modern approach is the "3 + 1" acid-catalyzed condensation, where a tripyrrane unit is reacted with a pyrrole-2,5-dicarbaldehyde to form the porphyrin ring. rsc.org This convergent method offers greater control over the final substitution pattern compared to earlier one-pot syntheses.
Another established route begins with a readily available porphyrin, such as hematoporphyrin-IX dimethyl ester, which is then chemically transformed to create the fused benzene (B151609) ring characteristic of benzoporphyrins. researchgate.netrsc.org A more novel, solvent-free approach involves the mechanochemical condensation of an aldehyde and pyrrole (B145914) by grinding the reactants with an acid catalyst, followed by an oxidation step to yield the final porphyrin. nih.gov This two-step mechanochemical process is considered a "green" alternative to traditional methods that require large volumes of organic solvents. nih.gov
Table 1: Comparison of Condensation Strategies for Porphyrin Synthesis
| Method | Precursors | Key Features | Reference |
| "3 + 1" Condensation | Tripyrrane, Pyrrole-2,5-dicarbaldehyde | Convergent, good control over substitution | rsc.org |
| "2 + 2" Condensation | Dipyrromethane, Aldehyde | Acid-catalyzed, followed by oxidation | nih.gov |
| Modification of Heme | Hematoporphyrin-IX | Utilizes a naturally derived macrocycle | researchgate.netrsc.org |
| Mechanochemical | Aldehyde, Pyrrole | Solvent-free, two-step (condensation, oxidation) | nih.gov |
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a powerful tool for porphyrin modification and synthesis. wikipedia.orgorganic-chemistry.org This reaction can be employed to construct the fused benzo-ring system onto a pre-existing porphyrin. One concise approach for synthesizing opp-dibenzoporphyrins involves a one-pot process that includes a vicinal 2-fold Heck reaction, a 6-pi electrocyclization, and subsequent aromatization. nih.gov
This methodology has been successfully applied to couple nickel(II) porphyrinates with vinyl compounds, demonstrating its utility in creating the benzoporphyrin structure. mdpi.com The Heck reaction is also instrumental in the peripheral functionalization of the macrocycle, allowing for the introduction of various alkenyl groups at the meso-positions of haloporphyrins. rsc.org This versatility has been used to create C-C linked dimeric porphyrins, which are of interest as photosensitizers. researchgate.net
The retro-Diels–Alder reaction offers a sophisticated strategy for creating the benzannulated ring system. masterorganicchemistry.com In this approach, a porphyrin precursor fused with a bicyclic system, such as bicyclo[2.2.2]octadiene (BCOD), is synthesized. nih.gov The application of heat triggers the retro-Diels–Alder reaction, which is the microscopic reverse of the standard Diels-Alder cycloaddition. masterorganicchemistry.com This process results in the extrusion of a stable, volatile molecule (like ethene from the BCOD moiety) and the concomitant formation of the aromatic benzene ring fused to the porphyrin core. nih.gov This method has been effectively used to prepare azulibenzo- and azulidibenzoporphyrins from BCOD-fused azuliporphyrin precursors. nih.gov
The forward reaction, a Diels–Alder cycloaddition, can also be used as a primary step. For instance, reacting protoporphyrin IX dimethyl ester with a suitable dienophile can form an adduct that, upon elimination, yields a monobenzoporphyrin. rsc.org
The use of microwave (MW) irradiation has emerged as a significant advancement in organic synthesis, offering substantial improvements over conventional heating methods. sciepub.comrsc.org For the synthesis of this compound derivatives, MW-assisted routes lead to dramatically reduced reaction times, cleaner reaction profiles, and often, significantly higher yields. mdpi.comnih.gov
In a direct comparison of a Heck coupling reaction to form a benzoporphyrin derivative, the microwave-assisted method yielded the product in 59% after just 5 minutes at 120°C. mdpi.com This was substantially higher than the yield obtained under conventional heating conditions. mdpi.com The efficiency of MW synthesis is attributed to the rapid, uniform heating of the reaction mixture. sciepub.com Optimization studies show that reaction outcomes are sensitive to parameters like solvent and temperature, with solvent-free conditions often proving highly effective. nih.gov
Table 2: Effect of Heating Method on Benzoporphyrin Synthesis via Heck Coupling mdpi.com
| Heating Method | Temperature | Time | Power | Yield |
| Conventional | - | - | - | Lower Yield |
| Microwave | 120 °C | 5 min | 250 W | 59% |
Template-assisted synthesis utilizes a central metal ion to organize and pre-orient precursor molecules, facilitating the desired cyclization reaction to form the macrocycle. nih.govrsc.org This strategy has been effectively employed in the synthesis of benzoporphyrins. nih.gov By using a copper(II) salt like Cu(OAc)₂·H₂O as a template, the construction of the porphyrin core from precursors like dipyrromethanes and aldehydes becomes more efficient. nih.gov
The resulting copper(II)-benzoporphyrin complex is stable enough to withstand subsequent reaction conditions, such as aromatization. nih.gov Following the core construction, the copper template can be readily removed (demetalation) to yield the desirable freebase benzoporphyrin, making this a powerful and efficient route to the target molecule. nih.gov
Strategies for Peripheral Functionalization and Derivatization
Once the benzoporphyrin core is synthesized, its periphery can be chemically modified to fine-tune its physicochemical properties. A wide range of functional groups can be introduced to create derivatives with tailored characteristics.
A prominent example is Benzoporphyrin derivative monoacid ring A (BPD-MA), also known as Verteporfin, where a carboxylic acid group is present on one of the rings. nih.gov A series of isomerically pure benzoporphyrin derivatives (BPDs) have been synthesized from hematoporphyrin-IX, featuring modifications such as the introduction of various ether linkages (e.g., hexyl ether derivatives) at the peripheral positions. researchgate.netrsc.org The Heck reaction is also a valuable tool for derivatization, enabling the introduction of alkenyl substituents like those derived from methyl acrylate (B77674) or styrene (B11656) at the meso-positions. rsc.org Furthermore, benzoporphyrin derivatives have been prepared bearing triazolyl and pyridyl units, and have been covalently joined to other complex molecules, such as carotenoids, via stable amide linkages. mdpi.comelsevierpure.com
Table 3: Examples of Peripheral Functionalization of Benzoporphyrins
| Functional Group/Modification | Synthetic Method | Precursor/Reagent | Purpose/Result | Reference |
| Carboxylic Acid (BPD-MA) | Modification of Protoporphyrin | Protoporphyrin IX | Creates key derivative Verteporfin | nih.gov |
| Hexyl Ether | Etherification | Hematoporphyrin-IX | Modulates lipophilicity | researchgate.netrsc.org |
| Alkenyl Groups (e.g., vinyl) | Heck Coupling | Meso-haloporphyrin, Alkenes | C-C bond formation at periphery | rsc.org |
| Pyridyl Units | Heck Coupling | Ni(II) porphyrinate, 4-vinylpyridine (B31050) | Introduces nitrogen-containing heterocycles | mdpi.com |
| Carotenoid Moiety | Amide Bond Formation | Benzoporphyrin derivative, Anilinocarotenoid | Creates a dyad with unique photophysics | elsevierpure.com |
| Bis-porphyrin Dimer | Acid-catalyzed coupling | Hydroxyethyl-BPD | Creates C-C linked dimers | researchgate.netrsc.org |
Synthesis of Cationic this compound Derivatives
The introduction of positive charges onto the BPD macrocycle is a common strategy to enhance its water solubility and interaction with biological targets. This is typically achieved through the quaternization of peripheral nitrogen-containing substituents.
N-alkylation is a direct method for creating cationic BPDs. This process involves the reaction of a BPD precursor containing nucleophilic nitrogen atoms, such as pyridyl groups, with an alkylating agent. mdpi.com The nitrogen atom attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt, which imparts a positive charge.
Commonly used alkylating agents include short-chain alkyl halides like methyl iodide and longer-chain variants such as 1-iodopentane. mdpi.com The choice of alkyl chain length can influence the lipophilicity and, consequently, the biological activity of the final cationic BPD. The reaction is typically performed following established literature procedures. mdpi.com The successful synthesis and structure of these tetracationic benzoporphyrins are confirmed using spectroscopic methods like 1H NMR spectroscopy and mass spectrometry. mdpi.com
Table 1: N-Alkylation Agents for this compound Derivatization
| Alkylating Agent | Chemical Formula | Purpose | Reference |
|---|---|---|---|
| Methyl Iodide | CH₃I | Introduces a methyl group, forming a quaternary ammonium salt. | mdpi.com |
Preparation of Metallothis compound Complexes
The central cavity of the BPD macrocycle can accommodate a variety of metal ions, leading to the formation of metallothis compound complexes. These complexes often exhibit unique photophysical properties, such as strong phosphorescence, which are advantageous for applications like oxygen sensing. acs.orgresearchgate.net
The insertion of platinum(II) into the BPD core is a key synthetic procedure for creating highly phosphorescent probes. acs.org The synthesis is generally accomplished by reacting the metal-free BPD base with a suitable platinum(II) salt. acs.orgnih.gov
A common precursor for this metalation is bis(benzonitrile)platinum(II) chloride, Pt(C₆H₅CN)₂Cl₂. acs.org The reaction is typically carried out in a high-boiling point solvent, such as diphenyl ether, and heated to elevated temperatures (e.g., 160 °C) to facilitate the complexation. acs.org The progress of the reaction can be monitored spectroscopically by observing the changes in the UV-visible absorption spectrum as the free-base porphyrin is converted into the platinum complex. acs.org Once the reaction is complete, the product is typically purified using column chromatography on an aluminum oxide stationary phase. acs.org
Table 2: Reagents for Platinum(II) this compound Synthesis
| Reagent | Role | Typical Solvent | Reaction Condition | Reference |
|---|---|---|---|---|
| Metal-free this compound | Porphyrin Ligand | Diphenyl Ether | N/A | acs.org |
Covalent Conjugation with Biologically Relevant Moieties
To improve targeted delivery and biocompatibility, BPD can be covalently linked to various biologically relevant molecules, including lipids and polymers. These conjugation strategies leverage functional groups on the BPD structure, such as carboxylic acids, for chemical ligation.
Conjugating BPD to lipids can enhance its incorporation into cellular membranes and lipoprotein-based delivery systems. The synthesis of these conjugates often involves forming an ester or amide bond between the BPD's carboxylic acid group and a hydroxyl or amine group on the lipid. nih.gov
For example, BPD has been successfully conjugated to lysophospholipids, such as 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0 lyso PC), and cholesterol. nih.gov The coupling is achieved through Fischer esterification, where the carboxylate of the BPD reacts with the hydroxyl moiety of the lipid. nih.gov The resulting lipidated BPD variants can be validated using techniques like MALDI mass spectrometry to confirm the expected molecular weight. nih.gov
Table 3: Examples of Lipid-Conjugated this compound
| Lipid Moiety | Linkage Type | Expected MW ( g/mol ) | Observed MW (m/z) | Reference |
|---|---|---|---|---|
| 16:0 lyso PC | Ester | 1196.41 | 1197.123 | nih.gov |
| 20:0 lyso PC | Ester | 1252.52 | 1255.715 | nih.gov |
Attaching BPD to polymers can increase its circulation time, improve solubility, and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov A common strategy involves the use of biocompatible polymers like polyethylene (B3416737) glycol (PEG).
BPD can be conjugated to amine-terminated polymers, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG₂₀₀₀-NH₂), using amide coupling chemistry. nih.gov This reaction is often mediated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The BPD is mixed with a molar excess of the polymer and EDC in a suitable solvent and stirred to form a stable amide linkage. nih.gov The resulting polymer-BPD conjugate combines the properties of the photosensitizer with those of the polymeric carrier. nih.govnih.gov
Synthesis of Other Functionalized this compound Architectures
The inherent versatility of the this compound scaffold allows for a wide range of chemical modifications, leading to the development of novel derivatives with tailored properties. Researchers have successfully introduced various functional groups and have coupled this compound units to create more complex molecular systems. These synthetic efforts are aimed at enhancing the photophysical, and electronic properties of the parent macrocycle.
Triazolyl and Pyridyl Substituted Derivatives
The introduction of nitrogen-containing heterocycles, such as triazole and pyridine, into the this compound framework has been a subject of interest. These modifications can influence the electronic properties and solubility of the resulting compounds.
A notable synthetic approach to achieve such derivatization is the Heck coupling reaction. mdpi.com This method has been employed for the synthesis of benzoporphyrin derivatives bearing both triazolyl and pyridyl units. mdpi.com The synthesis of a benzoporphyrin derivative with pyridyl units at the beta-pyrrolic positions has been optimized using microwave irradiation, which has been shown to improve the reaction yield. mdpi.com
Furthermore, the pyridyl-substituted benzoporphyrins can undergo quaternization with alkylating agents like iodomethane (B122720) and 1-iodopentane. mdpi.com This modification introduces a positive charge on the pyridyl nitrogen, resulting in tetracationic benzoporphyrin derivatives. mdpi.com The synthesis of monopyridylporphyrins and the study of their basic properties have also been reported. researcher.life
In a specific example, the Heck coupling reaction between a nickel(II) porphyrinate and 4-vinylpyridine was performed. mdpi.com Under conventional heating in a mixture of dimethylformamide (DMF) and toluene, the desired pyridyl-substituted benzoporphyrin was isolated in a modest 15% yield. mdpi.com However, by employing microwave irradiation at 120 °C for 5 minutes, the yield was significantly increased to 59%. mdpi.com In contrast, the synthesis of a benzoporphyrin derivative bearing triazolyl moieties via a similar Heck coupling reaction resulted in a low yield of 10-15%, highlighting the challenges in synthesizing this particular derivative. mdpi.com
Table 1: Synthesis of Pyridyl-Substituted Benzoporphyrin Derivative
| Reaction Condition | Reactants | Product | Yield (%) | Reference |
| Conventional Heating (120 °C, 6h) | Nickel(II) porphyrinate, 4-vinylpyridine | Pyridyl-substituted benzoporphyrin | 15 | mdpi.com |
| Microwave Irradiation (120 °C, 5 min) | Nickel(II) porphyrinate, 4-vinylpyridine | Pyridyl-substituted benzoporphyrin | 59 | mdpi.com |
Bis-Porphyrin Systems with Carbon–Carbon Linkages
The creation of bis-porphyrin systems, where two porphyrin units are covalently linked, has been explored to investigate the electronic interactions between the macrocycles. The synthesis of such dimers with direct carbon-carbon linkages presents a synthetic challenge.
A successful strategy for the preparation of bis-porphyrins with carbon-carbon linkages involves the treatment of 3- and 8-(1-hydroxyethyl)benzoporphyrin derivatives with triflic acid. rsc.org This acid-catalyzed reaction facilitates the formation of a direct covalent bond between the two benzoporphyrin units. rsc.orgrsc.org The resulting bis-porphyrin structures have been synthesized and characterized. rsc.orgresearchgate.net
Table 2: Synthesis of Bis-Porphyrin with Carbon-Carbon Linkage
| Starting Material | Reagent | Product | Reference |
| 3-(1-hydroxyethyl)benzoporphyrin derivative | Triflic Acid | Bis-porphyrin with C-C linkage | rsc.org |
| 8-(1-hydroxyethyl)benzoporphyrin derivative | Triflic Acid | Bis-porphyrin with C-C linkage | rsc.org |
Octaester Functionalized Benzoporphyrins
The synthesis of octaester functionalized benzoporphyrins is not extensively detailed in the reviewed literature. While various other functionalizations of the benzoporphyrin core are well-documented, specific methodologies for the introduction of eight ester groups onto the this compound macrocycle are not prominently reported. Further research is required to delineate synthetic pathways to this class of derivatives.
Challenges and Innovations in this compound Synthetic Chemistry
The synthesis of this compound and its derivatives is often accompanied by challenges, primarily related to achieving high reaction yields and controlling the stereochemistry of the final products. Overcoming these hurdles is crucial for the practical application of these compounds.
Addressing Low Reaction Yields
A significant challenge in the synthesis of functionalized this compound is the prevalence of low reaction yields. mdpi.com For instance, the synthesis of a benzoporphyrin derivative bearing triazolyl moieties via a Heck coupling reaction was reported to have a low yield, making further synthetic studies necessary for its improvement. mdpi.com
One innovative approach to enhance reaction yields is the use of microwave irradiation. mdpi.com In the synthesis of a pyridyl-substituted benzoporphyrin, switching from conventional heating to microwave-assisted synthesis led to a substantial increase in the product yield, from 15% to 59%. mdpi.com This demonstrates the potential of alternative energy sources to overcome kinetic barriers and improve the efficiency of porphyrin functionalization reactions.
General strategies to improve porphyrin synthesis yields include the use of freshly distilled aldehydes, careful control of reaction temperature, and slow addition of catalysts. researchgate.net In some cases, the addition of a water scavenger, such as anhydrous tetrabutylammonium (B224687) chloride, can suppress the formation of pyrrole polymers and increase the yield of the desired dipyrrin (B1230570) intermediates. researchgate.net The optimization of solvent systems and reaction times is also a critical factor in maximizing yields. nih.gov
Table 3: Comparison of Reaction Yields for Pyridyl-Substituted Benzoporphyrin Synthesis
| Synthetic Method | Yield (%) | Reference |
| Conventional Heating | 15 | mdpi.com |
| Microwave Irradiation | 59 | mdpi.com |
Stereochemical Control in this compound Synthesis
The Diels-Alder reaction is known to be highly stereoselective, meaning the stereochemistry of the reactants is preserved in the product. iitk.ac.inmasterorganicchemistry.com For instance, a cis-dienophile will result in a product with cis substituents on the newly formed ring. masterorganicchemistry.comlibretexts.org The reaction is also subject to the "endo rule," which states that the formation of the endo product is kinetically favored due to secondary orbital overlap in the transition state. youtube.com This preference for the endo product is a key factor in controlling the stereochemistry of the Diels-Alder adduct.
For the reaction to occur, the diene must be able to adopt an s-cis conformation. libretexts.org Cyclic dienes are locked in this conformation and are often highly reactive in Diels-Alder reactions. libretexts.org The predictability of the stereochemical outcome of the Diels-Alder reaction allows for a degree of control over the final stereochemistry of the this compound product. iitk.ac.in However, achieving a specific desired stereoisomer can still be challenging and may require careful selection of reactants and reaction conditions. The inverse electron demand Diels-Alder reaction has also been utilized for the synthesis of heterocyclic ring systems with predictable stereochemical control. nih.gov
Table 4: Key Principles of Stereochemical Control in Diels-Alder Reactions
| Principle | Description | Reference |
| Stereospecificity | The stereochemistry of the dienophile is retained in the product. | masterorganicchemistry.comlibretexts.org |
| Endo Rule | The endo product is the major kinetic product due to favorable secondary orbital interactions in the transition state. | youtube.com |
| s-cis Conformation | The diene must adopt an s-cis conformation for the reaction to proceed. | libretexts.org |
Strategies for Achieving Isomeric Purity
The synthesis of this compound (BPD) and its derivatives, typically initiated from precursors like Hematoporphyrin-IX dimethyl ester or Protoporphyrin IX, inherently generates a mixture of isomers. researchgate.net The foundational reaction, a Diels-Alder cycloaddition on one of the two vinyl groups of the protoporphyrin macrocycle, results in two primary regioisomers, commonly referred to as the ring 'A' and ring 'B' isomers. Furthermore, the formation of the new fused cyclohexadiene ring can result in different spatial arrangements, leading to cis and trans stereoisomers. As these isomers can exhibit different physicochemical properties and biological activities, achieving isomeric purity is a paramount objective in their chemical synthesis.
The primary strategies employed to obtain isomerically pure BPD compounds involve two main stages: the separation of the initial isomeric mixture followed by rigorous analytical confirmation of purity and structure.
Post-Synthetic Separation of Isomers
Given that the synthesis typically yields an equimolar mixture of regioisomers, chromatographic techniques are indispensable for their separation. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely utilized method for both analytical and preparative-scale separation of porphyrin isomers.
Reversed-phase HPLC, in particular, has proven effective. nih.govnih.gov This technique separates isomers based on their differential partitioning between a nonpolar stationary phase (e.g., octadecylsilyl-bonded silica) and a polar mobile phase. nih.gov By carefully controlling the solvent gradient, isomers with slight differences in polarity, such as the ring A and ring B benzoporphyrins, can be resolved into distinct fractions. nih.gov For larger scale purifications, advanced liquid-liquid chromatography techniques like Centrifugal Partition Chromatography (CPC) offer a powerful alternative, avoiding solid stationary phases altogether. rotachrom.com
Table 1: Chromatographic Separation Techniques for Porphyrin Isomers
| Technique | Principle | Application to this compound Isomers |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a solid stationary phase and a liquid mobile phase. Isomers exhibit different retention times due to polarity differences. nih.gov | The primary method for separating ring A and ring B regioisomers, as well as cis/trans stereoisomers. nih.govnih.gov |
| Centrifugal Partition Chromatography (CPC) | A form of liquid-liquid chromatography where separation occurs between two immiscible liquid phases, with one held stationary by a strong centrifugal force. rotachrom.com | Suitable for preparative-scale purification of isomers without the use of solid adsorbents, which can sometimes cause sample degradation. rotachrom.com |
Structural Confirmation and Purity Verification
Once separation is achieved, the absolute structure and purity of each isomer must be unequivocally confirmed. A combination of spectroscopic and analytical methods is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful tool for distinguishing between isomers. The highly aromatic nature of the porphyrin macrocycle generates a strong ring current, causing the inner N-H protons to appear at unusually high field (negative ppm values) and the outer meso and substituent protons to be significantly shifted downfield. researchgate.net The precise chemical shifts are exquisitely sensitive to the molecule's structure, allowing for the differentiation of ring A and B isomers. researchgate.net Advanced techniques like the Nuclear Overhauser Effect (NOE) can establish through-space proximity of protons, which is critical for definitively assigning stereochemistry, such as distinguishing between cis and trans isomers. researchgate.netnih.gov
Single-Crystal X-ray Analysis : This is the gold standard for structural elucidation. By obtaining a suitable crystal of an isolated isomer, its complete three-dimensional structure can be determined, providing unambiguous confirmation of its regiochemistry and stereochemistry. researchgate.net The structures of specific cis and trans BPD isomers have been confirmed using this method. researchgate.net
Isomer-Specific Derivatization : A further strategy involves the chemical modification of the separated isomers. For instance, transforming a vinyl group into a formyl substituent on an isolated isomer can alter its spectroscopic signature, aiding in structural confirmation. researchgate.net Importantly, once isomerically pure BPDs are secured, they serve as precursors for the synthesis of a variety of derivatives, such as the preparation of specific hexyl ether analogues from individual cis or trans isomers. researchgate.net This ensures that subsequent research is conducted on a single, well-defined chemical entity.
Table 2: Analytical Methods for Isomer Identification and Purity Verification
| Method | Principle | Application to this compound Isomers |
|---|---|---|
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei, whose chemical shifts are highly sensitive to the local electronic environment and molecular structure. researchgate.net | Differentiates between regioisomers (Ring A/B) and stereoisomers (cis/trans) based on unique proton signal patterns. researchgate.net |
| Nuclear Overhauser Effect (NOE) | An NMR technique that detects the transfer of nuclear spin polarization from one nucleus to another through space, identifying protons that are close to each other (<5 Å). nih.gov | Provides definitive assignment of stereochemistry by confirming the spatial relationship of substituents in cis and trans isomers. researchgate.net |
| Single-Crystal X-ray Analysis | Diffraction of X-rays by a single crystal reveals the precise arrangement of atoms in the crystal lattice, yielding an absolute three-dimensional structure. | Offers unambiguous confirmation of the molecular structure, including both regiochemistry and stereochemistry. researchgate.net |
| Analytical HPLC | Used to assess the purity of a sample. A pure compound will typically appear as a single, sharp peak at a characteristic retention time. nih.gov | Confirms the effectiveness of the preparative separation and establishes the purity of the isolated isomer fraction. |
Photophysical and Photochemical Mechanisms of Benzoporphyrin D
Fundamental Photophysical Characteristics
Benzoporphyrin D and its derivatives are a class of photosensitizers characterized by their distinct photophysical properties, which are foundational to their applications. The interaction of these molecules with light, from absorption to the dissipation of energy, is governed by a series of complex electronic and energetic processes.
Electronic Absorption and Emission Spectroscopy
The electronic absorption spectrum of a benzoporphyrin is defined by characteristic intense bands in the violet region and weaker bands in the visible region of the electromagnetic spectrum. These arise from π-π* electronic transitions within the large, conjugated macrocycle of the porphyrin core.
Like other porphyrins, the absorption spectrum of this compound is dominated by two main features: the Soret band and the Q-bands. researchgate.netresearchgate.net The Soret band, also known as the B band, is an extremely intense absorption peak typically found around 400 nm. researchgate.net This band is attributed to the strongly allowed electronic transition from the ground state (S₀) to the second excited singlet state (S₂). researchgate.net For instance, a free-base benzoporphyrin derivative, precursor to a cationic variant, displays its Soret band at 436 nm. mdpi.com Another key example, Benzoporphyrin Derivative Monoacid Ring A (BPD-MA), shows a strong absorbance in the red region at approximately 688 nm with a molar extinction coefficient (ε) of about 33,000 M⁻¹ cm⁻¹ in organic solvents. nih.gov
The Q-bands are a series of weaker absorption bands that appear at longer wavelengths, typically in the 500-700 nm range. researchgate.net These bands correspond to the "quasi-forbidden" transition from the ground state (S₀) to the first excited singlet state (S₁). researchgate.net In free-base porphyrins, the reduced symmetry of the molecule (due to the inner N-H protons) lifts the degeneracy of the excited state, resulting in the appearance of four distinct Q-bands. researchgate.net These are often labeled as Qx(0,0), Qy(0,0), Qx(1,0), and Qy(1,0), representing transitions to different vibrational sublevels of the first excited state. researchgate.net A specific free-base benzoporphyrin derivative, for example, exhibits four Q-bands spanning from 526 nm to 670 nm. mdpi.com
Table 1: Absorption Maxima for Benzoporphyrin Derivatives
| Compound | Soret Band (nm) | Q-Bands (nm) | Solvent |
|---|---|---|---|
| Free-base benzoporphyrin derivative | 436 | 526, 570, 614, 670 | - |
| Ni(II) benzoporphyrin complex 2a | 444 | 559, 598 | - |
| Benzoporphyrin Derivative Monoacid Ring A (BPD-MA) | ~420 | ~575, 630, 688 | Methanol (B129727) |
Note: Data compiled from multiple sources. mdpi.comnih.gov The spectrum for BPD-MA is characterized by a prominent red-shifted Q-band.
A key feature of benzoporphyrins compared to simpler porphyrins like hematoporphyrin (B191378) is the significant red-shift (bathochromic shift) and intensification of the longest-wavelength Q-band. This is particularly important as it allows for the use of light at longer wavelengths which can penetrate deeper into tissues.
The primary mechanism for this red-shift is the extension of the π-conjugated system. The fusion of a benzene (B151609) ring onto one of the pyrrole (B145914) subunits of the porphyrin macrocycle expands the delocalized electron system. researchgate.net Theoretical studies on verteporfin, a well-known benzoporphyrin derivative, reveal that this π-bond extension increases the energy of the Highest Occupied Molecular Orbital (HOMO) and decreases the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This narrowing of the HOMO-LUMO gap directly results in a lower energy transition and, consequently, a red-shift in the absorption spectrum. researchgate.net
The enhancement of the Q-band's intensity is also a result of this structural modification. In symmetric porphyrins, the transition to the first excited singlet state (responsible for the Q-bands) is formally forbidden by symmetry rules, leading to low intensity. The addition of the benzo-ring breaks the D₄h symmetry of a metalloporphyrin or the D₂h symmetry of a free-base porphyrin. researchgate.net This reduction in symmetry relaxes the selection rules, making the transition more allowed and thereby increasing its probability and the observed intensity of the Qy band. researchgate.net The partial breaking of a double bond in the porphyrin ring, as seen in chlorin-type structures like BPD-MA, further disrupts symmetry and narrows the HOMO-LUMO gap, leading to an even more pronounced red-shift and intensity increase of the Qx band. researchgate.net
Excited State Dynamics and Energetics
Upon absorption of a photon, a this compound molecule is promoted to an electronically excited state. The subsequent processes by which the molecule returns to the ground state are collectively known as excited state dynamics and are crucial for its function as a photosensitizer. These processes occur on timescales ranging from femtoseconds to microseconds.
After initial excitation to a higher singlet state (like S₂, the Soret band), the molecule undergoes very rapid, non-radiative internal conversion (IC) to the lowest excited singlet state (S₁), typically within picoseconds or faster. rsc.orgresearchgate.net From the S₁ state, the molecule can relax via several pathways:
Fluorescence: The molecule can return to the ground state (S₀) by emitting a photon. This radiative process is known as fluorescence. Benzoporphyrin derivatives exhibit fluorescence, and the large separation between the absorption and emission peaks (Stokes shift) indicates a significant change in the electronic nature between the ground and excited states. mdpi.com For BPD-MA in an air-saturated methanol solution, the fluorescence quantum yield (ΦF), which is the fraction of molecules that decay by fluorescence, is 0.05. nih.gov
Internal Conversion (IC): The molecule can return to the S₀ state non-radiatively, converting the electronic energy into vibrational energy (heat).
Intersystem Crossing (ISC): The molecule can undergo a spin-flip transition from the singlet excited state (S₁) to a lower-energy triplet excited state (T₁). This non-radiative process is a key step in the generation of reactive oxygen species. mdpi.com
The lifetime of the first excited singlet state (τS) is the average time the molecule spends in this state before decaying. For BPD-MA in methanol, the S₁ lifetime (τf) is 5.2 nanoseconds, and its energy level (ES) is 42.1 kcal/mol. nih.gov
The formation of the triplet excited state (T₁) via intersystem crossing from the S₁ state is a critical process for photosensitizers. mdpi.com Because direct excitation from the singlet ground state (S₀) to the triplet state (T₁) is spin-forbidden, the ISC pathway is the primary method of populating the triplet state. nih.gov
Once formed, the triplet state has a significantly longer lifetime than the singlet state because its decay back to the singlet ground state (a process called phosphorescence or non-radiative relaxation) is also spin-forbidden. nih.gov This long lifetime provides a greater opportunity for the excited molecule to interact with its surroundings. The triplet state lifetime (τT) of BPD-MA is reported to be greater than or equal to 25 microseconds. nih.gov
The primary relaxation pathway for the triplet state in the presence of molecular oxygen (which is naturally in a triplet ground state) is energy transfer. The excited photosensitizer in its T₁ state can transfer its energy to ground-state oxygen (³O₂), promoting it to its highly reactive singlet excited state (¹O₂). mdpi.com This process, known as Type II photosensitization, is often the dominant mechanism for photodynamic activity. mdpi.com
The triplet state of BPD-MA has an energy level (ET) of 26.9 kcal/mol, which is sufficient to excite ground-state oxygen to singlet oxygen. nih.gov The efficiency of triplet state formation is quantified by the triplet quantum yield (ΦT). For BPD-MA under nitrogen-saturated conditions (to prevent quenching by oxygen), the triplet quantum yield is high, at 0.68. nih.gov
Table 2: Excited State Properties of Benzoporphyrin Derivative Monoacid Ring A (BPD-MA) in Methanol
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Singlet State Energy | ES | 42.1 | kcal/mol |
| Singlet State Lifetime | τf | 5.2 | ns |
| Fluorescence Quantum Yield (in air) | ΦF | 0.05 | - |
| Triplet State Energy | ET | 26.9 | kcal/mol |
| Triplet State Lifetime | τT | ≥ 25 | µs |
| Triplet Quantum Yield (N₂-saturated) | ΦT | 0.68 | - |
Data from Aveline, B. M., et al. (1995). nih.gov
Fluorescence and Phosphorescence Phenomena
Upon absorption of light, this compound is promoted to an excited electronic singlet state. From this state, it can relax back to the ground state via several pathways, including the emission of light as fluorescence or through non-radiative decay. Alternatively, it can undergo intersystem crossing to a long-lived triplet state, which is the precursor to phosphorescence and critical photochemical reactions.
Fluorescence Quantum Yields and Photobleaching Kinetics
The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process. For this compound derivatives, this value is generally modest, indicating that fluorescence is not the primary de-excitation pathway. Studies on various mono-cationic benzoporphyrin derivatives in N,N-dimethylformamide (DMF) have reported fluorescence quantum yields ranging from 0.04 to 0.07. mdpi.com Specifically, Benzoporphyrin derivative monoacid ring A (BPD-MA), a well-studied derivative, exhibits a fluorescence quantum yield of 0.05 in an air-saturated methanol solution. nih.gov The relatively low quantum yields are indicative of efficient intersystem crossing to the triplet state.
Photobleaching refers to the photochemical destruction of a fluorophore upon light exposure. This process is a kinetic consideration in applications relying on fluorescence. For BPD-MA, the photodegradation is a relatively inefficient process, with a reported photodegradation quantum yield (ΦPb) on the order of 5 x 10⁻⁵ in organic solvents. nih.gov This indicates a high level of photostability. The kinetics of photobleaching can be monitored by observing the decrease in fluorescence intensity over time during continuous irradiation. nih.gov
| Compound | Fluorescence Quantum Yield (ΦF) | Solvent | Source |
|---|---|---|---|
| Benzoporphyrin derivative monoacid ring A (BPD-MA) | 0.05 | Methanol (air-saturated) | nih.gov |
| Cationic Benzoporphyrin Derivative 2a | 0.07 | DMF | mdpi.com |
| Cationic Benzoporphyrin Derivative 2b | 0.06 | DMF | mdpi.com |
| Cationic Benzoporphyrin Derivative 3a | 0.06 | DMF | mdpi.com |
| Cationic Benzoporphyrin Derivative 3b | 0.05 | DMF | mdpi.com |
Phosphorescence Quantum Yields and Lifetimes
Phosphorescence is the emission of light from the triplet excited state as it returns to the singlet ground state. This process is "spin-forbidden," which results in significantly longer lifetimes compared to fluorescence. reddit.com The efficiency of forming this triplet state is given by the intersystem crossing quantum yield (ΦT). For BPD-MA, a high triplet quantum yield of 0.68 has been measured under nitrogen-saturated conditions, confirming the efficient population of the triplet state after initial photoexcitation. nih.gov
The triplet state lifetime (τT) is a crucial parameter as it dictates the time available for the excited molecule to participate in photochemical reactions. BPD-MA possesses a long-lived triplet state, with a lifetime (τT) of 25 microseconds or greater. nih.gov This extended lifetime is fundamental to its function as a photosensitizer, as it increases the probability of interaction with molecular oxygen to generate reactive species. mdpi.com
| Compound | Parameter | Value | Conditions | Source |
|---|---|---|---|---|
| Benzoporphyrin derivative monoacid ring A (BPD-MA) | Triplet Quantum Yield (ΦT) | 0.68 | N₂-saturated | nih.gov |
| Benzoporphyrin derivative monoacid ring A (BPD-MA) | Triplet State Lifetime (τT) | ≥ 25 µs | - | nih.gov |
Intramolecular Charge Transfer Processes
Upon photoexcitation, some molecules undergo a spatial redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT). nih.gov In benzoporphyrin derivatives, the observation of a large Stokes shift (the difference in wavelength between the absorption and emission maxima) is indicative of a significant change in the electronic character of the excited state compared to the ground state. mdpi.comrsc.org This change suggests the formation of an ICT state. rsc.org
This process involves the promotion of an electron from a high-energy, electron-donating portion of the molecule to a lower-energy, electron-accepting region. The result is an excited state with a much larger dipole moment than the ground state, making it more polar. nih.gov This highly polar excited state is stabilized by polar solvent molecules, leading to a lower energy level before fluorescence emission occurs, which accounts for the large observed Stokes shift. mdpi.com This ICT character is a key feature of the excited state's reactivity.
Photochemical Reactivity and Reactive Species Generation
The long-lived triplet state of this compound is the primary origin of its photochemical reactivity. mdpi.com This reactivity is centered on the generation of cytotoxic reactive oxygen species (ROS) through interactions between the excited triplet state photosensitizer and molecular oxygen. mdpi.comnih.gov
Mechanisms of Reactive Oxygen Species (ROS) Generation
The generation of ROS by this compound upon light activation is the fundamental mechanism for its use in photodynamic therapy. After light absorption and intersystem crossing to the triplet state, the photosensitizer can initiate two distinct types of photochemical reaction pathways that consume molecular oxygen to produce ROS. researchgate.net Both pathways can occur, and their relative contributions can depend on the local microenvironment.
The two primary mechanisms for ROS generation are designated as Type I and Type II reactions. researchgate.net
Type I Reaction: In this pathway, the excited triplet state of this compound interacts directly with a substrate molecule, including biomolecules or even another photosensitizer molecule. This interaction occurs via electron or hydrogen atom transfer, producing radical ions or free radicals. researchgate.net These radical species can then react with ground-state molecular oxygen (³O₂) to form ROS such as the superoxide (B77818) anion radical (O₂•⁻) and, subsequently, other species like hydroxyl radicals (•OH). mdpi.comresearchgate.net
Type II Reaction: This pathway involves the direct transfer of energy from the triplet-state photosensitizer to ground-state molecular oxygen (³O₂). researchgate.net Since the ground state of oxygen is a triplet, this energy transfer is a spin-allowed process and is typically very efficient for porphyrins. The reaction converts molecular oxygen into its highly reactive, electronically excited singlet state, known as singlet oxygen (¹O₂). mdpi.comresearchgate.net Singlet oxygen is a potent and indiscriminate oxidizing agent that can damage a wide variety of biological molecules. mdpi.com For this compound and its derivatives, the Type II mechanism is considered a major pathway, evidenced by a very high singlet oxygen quantum yield (ΦΔ) of 0.78 for BPD-MA. nih.gov
Singlet Oxygen (1O2) Generation and Quantification
The primary mechanism by which this compound (BPD), also known as Verteporfin, exerts its photodynamic effect is through the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. This process predominantly follows a Type II photochemical reaction pathway. nih.govspiedigitallibrary.org Upon absorption of light, the BPD molecule transitions from its stable ground state to a short-lived, electronically excited singlet state. Through a process known as intersystem crossing, the molecule then converts to a more stable, longer-lived excited triplet state. spiedigitallibrary.orgtudublin.ie It is from this triplet state that the key energy transfer occurs. The excited triplet BPD molecule interacts with ground-state molecular oxygen (³O₂) present in the surrounding tissue, transferring its excess energy to the oxygen molecule. spiedigitallibrary.org This energy transfer excites the oxygen molecule from its triplet ground state to the highly reactive singlet state (¹O₂), while the BPD molecule returns to its ground state, ready to be excited again. spiedigitallibrary.orgtudublin.ie
The structural analogues of BPD possess the same chromophore, resulting in nearly identical efficiencies in generating singlet oxygen. nih.gov The generation of these reactive oxygen species is fundamental to the biochemical disruption of cellular components. nih.gov
Quantification of singlet oxygen is critical for dosimetry and for predicting therapeutic outcomes. Several methods have been developed and applied to measure the amount of ¹O₂ produced by BPD:
Macroscopic Modeling : Reacted singlet oxygen ([¹O₂]rx) can be calculated using a macroscopic model that accounts for dynamic interactions between the photosensitizer, light, and oxygen. spiedigitallibrary.org This explicit dosimetry serves as an effective predictor of treatment outcomes. spiedigitallibrary.org
Chemical Probes : Chemical traps or probes that react specifically with singlet oxygen are widely used. These include 1,3-diphenylisobenzofuran (B146845) (DPBF), which is chemically quenched by ¹O₂, allowing for quantification by monitoring the decrease in its absorption over time. rsc.org Another common probe is Singlet Oxygen Sensor Green (SOSG), which becomes fluorescent upon reacting with ¹O₂. nih.gov
Direct Detection : A direct and unambiguous method for ¹O₂ quantification is the detection of its characteristic phosphorescence. Singlet oxygen emits light at approximately 1270 nm as it decays back to its ground state. rsc.org This near-infrared luminescence can be measured spectroscopically to determine the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. rsc.org
| Method | Principle | Key Features | Reference |
|---|---|---|---|
| Macroscopic Modeling | Calculation of reacted ¹O₂ based on photosensitizer, light, and oxygen dynamics. | Predictive dosimetric tool for treatment outcome. | spiedigitallibrary.org |
| Chemical Probes (e.g., DPBF, SOSG) | Reaction of a specific chemical with ¹O₂ leads to a measurable change (e.g., absorption decrease, fluorescence increase). | Widely used for in-vitro quantification. SOSG can be used in cellular systems. | rsc.orgnih.gov |
| Direct Detection (Phosphorescence) | Measurement of the characteristic near-infrared emission from ¹O₂ at ~1270 nm. | Direct and unambiguous detection; allows for quantum yield (ΦΔ) determination. | rsc.org |
| Photoproduct Fluorescence | Monitoring the fluorescence of a BPD photoproduct formed during irradiation. | Potential for in-vivo dosimetry by tracking photosensitizer degradation. | nih.gov |
Photodegradation and Photoproduct Formation
Characterization of Photoproducts (e.g., Hydroxyaldehyde Photoproducts)
Research has focused on identifying the byproducts of BPD's light-induced degradation. The primary photoproducts are formed through reactions with oxygen, particularly the singlet oxygen that BPD itself generates.
Hydroxyaldehyde Photoproduct : Spectroscopic studies have provided strong evidence for the formation of a significant photoproduct when BPD is irradiated in the presence of oxygen and is bound to a protein carrier like fetal calf serum. nih.gov After irradiation, changes in the fluorescence excitation spectra and the appearance of a new fluorescence emission band at 650 nm indicate the creation of a new molecular species. nih.gov The spectroscopy of this product is consistent with a hydroxyaldehyde derivative. nih.gov This is believed to result from the reaction of singlet oxygen with the vinyl group on ring B of the porphyrin macrocycle in a cycloaddition reaction. nih.govnih.gov
Side-Chain Fragmentation : A separate pathway of photodegradation involves the fragmentation and loss of the molecule's side chains. Using laser-interfaced mass spectrometry, studies have shown that gas-phase BPD photodegrades via the loss of its carboxyl and ester side-chain functional groups. nih.govnih.gov These fragmentation channels provide insight into the molecule's points of instability when photoactivated. nih.gov
| Photoproduct Type | Proposed Formation Mechanism | Method of Identification | Reference |
|---|---|---|---|
| Hydroxyaldehyde derivative | Cycloaddition of singlet oxygen with the ring B vinyl group. | Fluorescence and Absorption Spectroscopy | nih.govnih.gov |
| Fragments from side-chain loss | Photofragmentation leading to loss of carboxyl and ester groups. | Laser-interfaced Mass Spectrometry | nih.govnih.gov |
Factors Influencing Photostability
The rate and extent of this compound's photodegradation are not intrinsic properties alone but are heavily influenced by the molecule's immediate microenvironment and structure.
Oxygen Availability : The presence of molecular oxygen is a critical factor, as the main photodegradation pathway involves the formation of an oxygenated photoproduct. nih.gov Photoproduct formation has been observed specifically in oxygenated solutions. nih.gov
Surrounding Medium : The environment in which BPD is located significantly affects its photostability. Photodegradation (and subsequent photoproduct formation) was readily observed when BPD was bound to proteins in fetal calf serum (FCS). nih.gov Furthermore, photobleaching has been shown to occur in organic solvents like acetonitrile, a notable finding as photoactivity was previously thought to be limited in homogenous solvent conditions. nih.gov This highlights the crucial role of the solvent and binding to other molecules in mediating photostability.
| Factor | Influence on Photostability | Observations | Reference |
|---|---|---|---|
| Oxygen | Decreases photostability | Essential for the formation of the primary hydroxyaldehyde photoproduct. | nih.gov |
| Surrounding Medium (Solvent/Binding) | Modulates photostability | Photodegradation is observed when bound to serum proteins (FCS) and in organic solvents (acetonitrile). | nih.govnih.gov |
| Molecular Structure (e.g., lipophilicity) | Affects interaction and potency | Structural analogues show different photosensitizing potency depending on the biological test system, related to cellular uptake. | nih.gov |
Cellular and Subcellular Interactions of Benzoporphyrin D in Research Models
Cellular Uptake and Intracellular Localization Kinetics
The effectiveness of Benzoporphyrin D and its derivatives, such as Verteporfin (BPD-MA), in cellular environments is highly dependent on how the compound is taken up by cells and where it localizes within them. Research using various in vitro 3D tumor models has focused on quantifying the uptake, localization, and subsequent photobleaching of BPD to optimize treatment parameters. nih.govnih.gov Studies have demonstrated that the cytotoxic response in cancer cell lines, such as AsPC-1 and PANC-1, is directly dependent on the duration of BPD uptake. nih.gov For instance, increasing the uptake time from 1.5 hours to 4 hours can significantly enhance cell killing at certain light doses. nih.gov The kinetics of uptake often show a plateau, with concentrations peaking around 4-5 hours post-incubation. nih.gov
| Cell Line | Uptake Time | Observation | Reference |
|---|---|---|---|
| AsPC-1 | 1.5 hours vs. 4 hours | Marked enhancement in cell killing with increased uptake time at lower light doses (e.g., 5 J/cm²). | nih.gov |
| PANC-1 | 1.5 hours vs. 4 hours | Increased cell killing with longer uptake time across all tested light doses. | nih.gov |
| General | ~4-5 hours | Uptake curves begin to plateau, indicating saturation. | nih.gov |
Several physicochemical and biological factors govern the internalization of this compound into cells. The primary mechanism of entry for many porphyrin-based photosensitizers is influenced by their physicochemical properties. cellsignal.com Compounds with fewer charged side groups can penetrate cellular membranes via passive diffusion, while more hydrophilic versions are typically taken up through endocytosis. cellsignal.com
Key factors that influence the cellular internalization of compounds like this compound include:
Physicochemical Properties : Lipophilicity, surface charge, and molecular size are critical determinants of how the molecule interacts with the cell membrane. libretexts.org
Cell Line Specificity : Different tumor cell lines exhibit varying sensitivities and uptake capacities for BPD-MA, indicating that cellular-level responses are highly context-dependent. nih.gov
Drug Aggregation State : The aggregation state of porphyrin-like molecules in aqueous media is a crucial factor. Monomeric forms of these compounds are believed to be the active fraction, leading to different localization patterns compared to aggregated forms.
Once inside the cell, this compound derivatives distribute among various organelles, a critical factor for their mechanism of action. The primary sites of accumulation are often membranes, including the plasma membrane, mitochondria, and lysosomes. lumenlearning.com This localization is not static and can be influenced by the compound's structure and its aggregation state.
Studies with related porphyrin compounds have shown that structural modifications can direct the molecule to specific organelles. For example, the addition of guanidinium (B1211019) groups to a porphyrin core enhances its accumulation in mitochondria and the endoplasmic reticulum. lumenlearning.com In contrast, a biguanidine-porphyrin conjugate was found to localize mainly in cell membranes, lysosomes, and mitochondria. lumenlearning.com
The aggregation state also plays a significant role in determining the site of accumulation. Research on similar photosensitizers has revealed that monomeric forms tend to localize in mitochondria, which is often associated with higher photodynamic sensitivity. Aggregated forms, however, are more likely to be directed to lysosomes, where they may be rendered less active.
Molecular and Cellular Mechanisms of Action (Photodynamic and Non-Photodynamic)
This compound, primarily known as Verteporfin, exerts its biological effects through both light-activated (photodynamic) and light-independent mechanisms. While its clinical use is centered on photodynamic therapy where it generates reactive oxygen species upon light activation, it also possesses significant biological activity in the absence of light. cellsignal.comfrontiersin.org
A key light-independent function of this compound (Verteporfin) is the inhibition of autophagy. frontiersin.orgfrontiersin.org Autophagy is a cellular recycling process that can act as a survival mechanism for cancer cells under stress. Verteporfin inhibits the formation of autophagosomes without the need for photoactivation. frontiersin.orgfrontiersin.org This action is not due to an inhibition of the initial signaling for autophagy but rather appears to block the sequestration of cytoplasmic materials into autophagosomes. frontiersin.org Research has shown that Verteporfin can disrupt the autophagic process by causing the cross-linkage of the p62 protein and by altering the pH of lysosomes, which interferes with autophagic flux. frontiersin.org
| Ion Channel/Current | Effect of Verteporfin (Light-Independent) | Effect with Light Illumination | Reference |
|---|---|---|---|
| Ca²⁺-activated K⁺ currents (IK(Ca)) | Increased amplitude (EC₅₀ value of 2.4 μM) | Further increased probability of channel openings | nih.gov |
| Large-conductance Ca²⁺-activated K⁺ (BKCa) channels | Enhanced activity | Further raised probability of channel openings | nih.govfrontiersin.org |
| L-type Ca²⁺ current | Decreased peak amplitude and slowed inactivation | Not specified | nih.gov |
| Voltage-gated Na⁺ current | No modification | Not specified | nih.gov |
| Non-selective Cation Current (INS) | No initial effect | Progressive induction of an inward current | frontiersin.org |
This compound can be utilized in targeted therapies directed at specific cell surface receptors, most notably the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a key receptor tyrosine kinase that, when overexpressed or mutated, drives the growth of many cancers. nih.gov To enhance tumor specificity, Benzoporphyrin derivative monoacid A (BPD) has been incorporated into liposomes that are conjugated to Cetuximab, a monoclonal antibody that targets EGFR. nih.gov This approach physically links the photosensitizer to the receptor, concentrating its photodynamic effect on cancer cells that overexpress EGFR. nih.govnih.gov
The interaction between different receptor tyrosine kinases like EGFR and EphA2 is also an area of investigation. Studies have shown that these receptors can form heteromultimers, and this interaction can be stimulated by the presence of the EGF ligand. nih.gov The formation of these receptor complexes is also influenced by the lipid composition of the plasma membrane, particularly the levels of phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov While not a direct interaction of this compound itself, understanding the regulation of its target receptor complexes is crucial for optimizing targeted therapeutic strategies.
Activation of Intracellular Signaling Pathways
The maintenance of calcium (Ca2+) homeostasis is crucial for a multitude of cellular functions, and its disruption can trigger various signaling cascades. nih.gov In the context of cellular stress, perturbations in calcium levels are a key signaling event. While direct studies extensively detailing the specific mechanisms of this compound on calcium homeostasis are not prevalent in the provided research, the broader understanding of photodynamic therapy (PDT) suggests that the oxidative stress induced by photosensitizers like this compound can lead to fluctuations in intracellular calcium concentrations. This is often a consequence of damage to cellular membranes, including the endoplasmic reticulum and mitochondria, which are primary sites of calcium storage and regulation. nih.gov The release of stored calcium into the cytosol acts as a secondary messenger, activating a range of downstream enzymes and transcription factors that can influence cell fate.
The cell cycle is a tightly regulated process controlled by a family of proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which in turn phosphorylate and regulate the activity of other key proteins like the retinoblastoma protein (pRB). youtube.comnih.gov The pRB protein, in its hypophosphorylated state, acts as a tumor suppressor by binding to the E2F family of transcription factors, thereby preventing the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle. nih.govyoutube.com
When cells are stimulated to divide, cyclin D levels rise and form complexes with CDK4 or CDK6. youtube.com This complex then phosphorylates pRB, causing it to release E2F and allowing the cell cycle to proceed. youtube.comyoutube.com Subsequent phosphorylation by cyclin E-CDK2 complexes further inactivates pRB. youtube.com Research into the effects of this compound-mediated PDT has shown that this treatment can interfere with these regulatory pathways. The oxidative stress and cellular damage caused by PDT can lead to the activation of cell cycle checkpoints, potentially halting cell proliferation. While the direct phosphorylation or dephosphorylation of specific cyclins and CDKs by this compound itself is not the mechanism, the cellular stress it induces can trigger signaling cascades that impact the activity of these regulatory proteins, often leading to cell cycle arrest as a prelude to apoptosis.
Cellular Responses to Oxidative Stress and Defense Mechanisms
The therapeutic action of this compound in photodynamic therapy is fundamentally based on the generation of reactive oxygen species (ROS), which induces a state of oxidative stress. nih.govnih.gov Cells possess intricate defense mechanisms to counteract oxidative damage. These defenses include both enzymatic and non-enzymatic antioxidants. mdpi.com Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT), which then decomposes hydrogen peroxide into water and oxygen. mdpi.com
In response to the oxidative insult from this compound-PDT, research has shown a marked cellular stress response. Studies in murine tumor cells have demonstrated that following PDT with this compound, there is an induction of a range of stress proteins, which are analogous to heat-shock proteins. nih.gov This induction was observed both in cultured tumor cells and in cells from treated solid tumors, indicating a conserved response to the photo-oxidative damage. nih.gov This stress response is a fundamental defense mechanism as the cell attempts to manage and repair the damage caused by ROS. However, when the level of oxidative damage exceeds the cell's antioxidant capacity, signaling pathways leading to cell death are initiated. nih.gov
Mechanisms of Cell Death in Preclinical Models
The ultimate goal of this compound-mediated photodynamic therapy in preclinical cancer models is the eradication of malignant cells, which is achieved through the induction of various forms of cell death. The primary mechanisms observed are apoptosis and necrosis, often occurring concurrently within the treated tumor tissue.
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a highly regulated process that is critical for eliminating damaged cells without inducing an inflammatory response. youtube.com It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. youtube.comnih.gov Both pathways converge on the activation of a cascade of proteases called caspases. youtube.com
The intrinsic pathway is often triggered by cellular stress, such as the oxidative damage caused by this compound-PDT. nih.gov This stress can lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govnih.gov Cytochrome c then binds to the apoptotic protease-activating factor-1 (APAF-1), forming the apoptosome, which in turn activates the initiator caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent cell dismantling. nih.gov While the broader class of benzopyran compounds has been shown to induce caspase-mediated apoptosis, the specific details of the apoptotic pathways activated by this compound can vary depending on the cell type and treatment conditions. nih.govresearchgate.net
| Research Finding | Cell Model | Outcome | Citation |
| Induction of stress proteins following PDT with this compound. | Murine tumor cells (in vitro and in vivo) | Pattern of protein expression indicative of oxidative stress was similar in both models. | nih.gov |
| Inhibition of cell growth by this compound-PDT. | Canine and human glioma cell lines (in vitro) | 50% growth inhibition was achieved. | nih.gov |
| Induction of caspase-mediated apoptosis by benzopyran compounds. | Cancer cell lines | Disruption of the sphingomyelin (B164518) cycle was associated with apoptosis. | nih.gov |
Necrotic Cell Death Mechanisms
Necrosis is a form of cell death that is morphologically characterized by cell swelling and rupture of the plasma membrane, leading to the release of intracellular contents and subsequent inflammation. nih.gov While historically considered an unregulated process, it is now understood that certain forms of necrosis, such as necroptosis, are programmed and regulated. youtube.com In the context of this compound-PDT, necrotic cell death is a significant contributor to tumor destruction. Research has demonstrated that the photodynamic action of this compound can lead to skin necrosis, and importantly, this response was found to be more dependent on the concentration of the drug in the plasma rather than in the tissue itself. nih.gov This suggests that vascular damage and subsequent ischemia play a crucial role in the necrotic death of the treated tissue. The acute and intense oxidative stress generated by PDT can overwhelm cellular repair and apoptotic mechanisms, leading directly to a loss of membrane integrity and necrotic cell death.
| Research Finding | Preclinical Model | Key Observation | Citation |
| Skin necrosis induced by this compound-PDT. | Normal skin model | The degree of necrosis correlated with the plasma concentration of this compound. | nih.gov |
| Induction of two different types of cell death (apoptosis and necrosis). | Cellular models with TNF stimulation | Demonstrated that both apoptotic and necrotic cell death can be induced in the same cellular context. | youtube.com |
Autophagic Cell Death Modalities
This compound, notably recognized as Verteporfin, has been identified as an inhibitor of autophagy independent of its photosensitizing properties. nih.gov Research indicates that in the absence of light activation, Verteporfin can impede the autophagic process. nih.gov This inhibition is not related to its photodynamic actions but rather a distinct molecular interaction. nih.gov
Studies have shown that Verteporfin inhibits the degradation process within the autophagic pathway and prevents the sequestration of cytoplasmic components into autophagosomes. nih.gov While many investigations into the cellular effects of this compound are in the context of photodynamic therapy (PDT), where it generates reactive oxygen species upon light activation, its ability to modulate autophagy occurs without photo-stimulation. nih.govnih.gov In the context of PDT, the induction of autophagy can act as a pro-survival mechanism in some cancer cells, and its inhibition can enhance the cytotoxic effects of the therapy. nih.gov However, the intrinsic ability of this compound to inhibit autophagy suggests a more complex role in cellular processes beyond its function as a photosensitizer.
The mechanism involves the inhibition of autophagosome formation and maturation. While the precise targets are a subject of ongoing research, it is understood that this compound interferes with the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes, which is essential for the degradation of cellular waste. This disruption of the autophagic flux can lead to an accumulation of autophagosomes within the cell.
Interactions of this compound with Biological Components
Binding to Serum Proteins and Implications for Distribution
In the bloodstream, this compound readily binds to serum proteins, a critical factor influencing its transport, biodistribution, and ultimately, its therapeutic efficacy. The primary carriers for this compound in human plasma are lipoproteins, with a significant proportion associating with high-density lipoprotein (HDL). nih.govdocksci.com Studies have also demonstrated binding to low-density lipoprotein (LDL) and albumin. docksci.comresearchgate.net
The binding to these serum proteins has profound implications for the distribution of this compound to various tissues. Research has shown that pre-complexing this compound with either HDL or LDL leads to significantly enhanced accumulation in tumor tissues compared to the administration of the compound in an aqueous solution. nih.gov This lipoprotein-mediated delivery is a key aspect of its preferential localization in neoplastic tissues, which often overexpress lipoprotein receptors. The rapid transfer of Verteporfin from its initial lipid-based formulation to serum lipoproteins facilitates its efficient delivery to cells. researchgate.netualberta.ca
The interaction with serum albumin also plays a role in its pharmacokinetics. The binding affinity of Benzoporphyrin derivative monoacid ring A (BPDMA) to human serum albumin has been quantified, indicating a stable complex formation. nih.govresearchgate.net This protein binding affects the bioavailability of the compound and can influence its clearance from circulation.
| Parameter | Finding | Implication |
| Primary Carrier | High-Density Lipoprotein (HDL) nih.govdocksci.com | Enhanced tumor accumulation nih.gov |
| Secondary Carriers | Low-Density Lipoprotein (LDL), Albumin docksci.comresearchgate.net | Increased tumor deposition nih.gov |
| Formulation Transfer | Rapid transfer from lipid formulation to serum proteins researchgate.netualberta.ca | Facilitates efficient cellular delivery researchgate.net |
Self-Aggregation Behavior in Biological Milieu and Strategies for Monomerization
This compound, due to its hydrophobic nature, exhibits a strong tendency to self-aggregate in aqueous biological environments. This aggregation is a significant hurdle as the monomeric form of the photosensitizer is considered to be the most photoactive and therapeutically effective. Aggregation can lead to a decrease in the quantum yield of singlet oxygen generation, thereby reducing its photodynamic efficiency.
To overcome this challenge and enhance its therapeutic potential, various strategies have been developed to promote the monomeric state of this compound. These approaches primarily involve the use of advanced formulation technologies.
Nanolipid Formulations:
One successful strategy is the incorporation of this compound into nanolipid-based delivery systems. nih.govnih.govresearchgate.net These formulations, such as liposomes and solid lipid nanoparticles, can encapsulate the hydrophobic this compound molecules within their lipidic core, preventing their aggregation in the aqueous bloodstream. researchgate.netacs.org The clinically approved formulation of Verteporfin, Visudyne®, is a liposomal preparation that serves to maintain the monomeric state of the drug until it reaches the target tissue. nih.govnih.gov
Polymeric Micelles:
Another effective approach is the use of polymeric micelles. Pluronic® block copolymers, such as P123, have been shown to effectively encapsulate and monomerize this compound. nih.gov These amphiphilic polymers self-assemble in aqueous solution to form micelles with a hydrophobic core and a hydrophilic shell. This compound partitions into the hydrophobic core, which prevents self-aggregation and enhances its stability and solubility in the biological milieu. nih.govwikipedia.org
| Monomerization Strategy | Description | Key Findings |
| Nanolipid Formulations | Encapsulation of this compound within liposomes or solid lipid nanoparticles. nih.govnih.govresearchgate.net | Prevents aggregation, enhances stability, and facilitates targeted delivery. researchgate.netacs.org |
| Polymeric Micelles (Pluronic® P123) | Incorporation of this compound into the hydrophobic core of self-assembled polymeric micelles. nih.gov | Effectively monomerizes and stabilizes the compound, improving its photodynamic activity. nih.govwikipedia.org |
Advanced Research Applications and Methodologies Involving Benzoporphyrin D
Benzoporphyrin D in Photodynamic Processes Research
This compound (BPD), a second-generation photosensitizer, is the subject of extensive research due to its favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum. This allows for deeper tissue penetration of light, a critical factor in photodynamic therapy (PDT). Research focuses on understanding and optimizing its mechanism of action, exploring new therapeutic paradigms like sonodynamic therapy, and developing targeted delivery strategies.
Fundamental research into the photodynamic effects of this compound monoacid ring A (BPD-MA), also known as Verteporfin, has been conducted across a range of preclinical models. These studies are crucial for elucidating the mechanisms of action, cellular uptake kinetics, and therapeutic potential.
In vitro studies have demonstrated that BPD-MA is readily taken up by various cell types. In one study, treatment of murine P815 mastocytoma cells with BPD-MA and light rapidly induced apoptosis, a form of programmed cell death. documentsdelivered.com Evidence of DNA fragmentation, a hallmark of apoptosis, was observed within three hours of the photodynamic treatment. documentsdelivered.com Further investigations using three-dimensional (3D) in vitro tumor models of pancreatic cancer cell lines (AsPC-1 and PANC-1) have allowed for the quantification of BPD uptake and localization, revealing that uptake tends to plateau around 4-5 hours. mdpi.com Another study demonstrated that various BPD analogues were more cytotoxic to tumor cell lines than the first-generation photosensitizer Photofrin II. documentsdelivered.com
In vivo research has corroborated these findings, showing preferential accumulation of BPD-MA in pathological tissues compared to healthy surrounding tissues. An early study in a DBA/2 mouse model with a rhabdomyosarcoma showed that BPD-MA was effective in causing tumor destruction upon irradiation. documentsdelivered.com The study noted that microvascular damage likely played a significant role in the immediate tumor regression. documentsdelivered.com In a different model, C57/BL6 mice with transplanted B1 melanoma showed maximal tumor accumulation of BPD-MA within 1 to 3 hours post-injection, leading to significant tumor growth delay after light activation. nih.gov Research has also extended beyond oncology, with studies showing that BPD-MA is taken up by atherosclerotic vessels in both in vitro human artery samples and in vivo in a miniswine model, suggesting potential applications in treating atherosclerosis. nih.gov
Table 1: Summary of Selected Preclinical Studies on this compound (BPD) Photodynamic Action
| Model Type | Specific Model | Key Findings | Reference(s) |
|---|---|---|---|
| In Vitro | Murine P815 Mastocytoma Cells | BPD-MA plus light induced rapid apoptosis and DNA fragmentation. | documentsdelivered.com |
| In Vitro | 3D Pancreatic Cancer Spheroids (AsPC-1, PANC-1) | Uptake of BPD plateaus around 4-5 hours; allowed for optimization of treatment parameters. | mdpi.com |
| In Vitro | Human Atherosclerotic Arteries | BPD-MA demonstrated concentration-dependent uptake in diseased vascular tissue. | nih.gov |
| In Vivo | Murine M1 Rhabdomyosarcoma | BPD-MA PDT caused tumor destruction, primarily through microvascular damage. | documentsdelivered.com |
| In Vivo | Murine B1 Melanoma | Maximal tumor accumulation occurred 1-3 hours post-injection, leading to significant tumor growth delay after PDT. | nih.gov |
| In Vivo | Miniswine Atherosclerosis Model | BPD-MA showed selective accumulation in atherosclerotic plaque compared to normal artery walls. | nih.gov |
A study using 3D in vitro tumor models systematically assessed different light delivery regimens. mdpi.com It was found that an asymmetric fractionated light delivery schedule, applied after a 4-hour BPD uptake period, was the most effective regimen evaluated, achieving the greatest depth of cytotoxicity within the 3D tumor nodules. mdpi.com The timing between photosensitizer administration and light application is also critical. In an in vivo mouse model, performing PDT 3 hours after BPD-MA injection yielded significant cytotoxicity, whereas the effect was largely diminished at 24 hours, indicating rapid clearance of the photosensitizer from the tumor. documentsdelivered.com This highlights the necessity of tailoring the irradiation time to the specific pharmacokinetic profile of the photosensitizer. documentsdelivered.com
To enhance the specificity of PDT and concentrate the photosensitizer at the target site, researchers have developed photoimmunoconjugates. This strategy, also known as photoimmunotherapy (PIT), involves linking a photosensitizer like BPD to a monoclonal antibody that specifically recognizes and binds to antigens overexpressed on the surface of cancer cells. mdpi.comresearchgate.net
One such construct is a dual-function antibody conjugate (DFAC) developed for head and neck cancers that overexpress the epidermal growth factor receptor (EGFR). nih.govbiorxiv.org In this DFAC, BPD is conjugated to Cetuximab, an EGFR-targeted antibody. nih.govbiorxiv.org This approach enables BPD to be delivered directly to EGFR-positive cancer cells. Studies using microscopic head and neck cancer spheroids demonstrated that the DFAC could effectively deliver BPD for targeted PIT. nih.govbiorxiv.org Another proof-of-concept study successfully coupled Verteporfin to an anti-EGFR antibody using a polymer nanoparticle as a linker, which resulted in significantly higher intratumor concentration of the photosensitizer and decreased tumor size in mice compared to the non-antibody-targeted formulation. researchgate.net This targeted delivery approach holds the potential to increase therapeutic efficacy while minimizing damage to surrounding healthy tissues. mdpi.comresearchgate.net
Sonodynamic therapy (SDT) is an emerging cancer treatment modality that utilizes the synergistic action of a chemical agent, known as a sonosensitizer, and low-intensity ultrasound. nih.govmdpi.com Many compounds used as photosensitizers in PDT, including porphyrins, have been evaluated for their potential as sonosensitizers. nih.gov Ultrasound offers the advantage of deeper tissue penetration than light, making SDT a promising approach for treating deep-seated tumors. nih.govmdpi.com
Research has confirmed that this compound monoacid ring A (BPD-MA) can function as an effective sonosensitizer. An in vitro study investigating the effects of BPD-MA on murine lung squamous cell carcinoma (KLN205) cells found that combining BPD-MA with 3 MHz ultrasound irradiation significantly increased cell damage. nih.gov The study demonstrated that this ultrasonically induced cell damage was dependent on both the ultrasonic intensity and the exposure time. nih.gov The mechanism of action in SDT is believed to involve the generation of cytotoxic reactive oxygen species (ROS) upon ultrasonic activation of the sonosensitizer, similar to the process in PDT. nih.gov Confocal microscopy revealed that cells treated with BPD-MA-based SDT exhibited chromatin condensation and phosphatidylserine (B164497) exposure, indicative of apoptosis. nih.gov These findings establish BPD-MA as a viable candidate for further in vivo investigation as a sonosensitizer for cancer therapy. nih.gov
Fundamental Studies of Photodynamic Action in In Vitro and In Vivo Models
Advanced Delivery Systems for this compound in Preclinical Research
A significant challenge in the clinical application of BPD is its hydrophobicity, which leads to poor solubility in aqueous environments and a tendency to aggregate. To overcome these limitations and improve its pharmacokinetic properties, various advanced delivery systems are being explored in preclinical research, with a major focus on nanocarrier-based formulations.
Nanocarriers are nanoscale materials designed to encapsulate or conjugate therapeutic agents, improving their stability, solubility, and biodistribution. researchgate.net Several types of nanocarriers have been developed for the delivery of this compound.
Lipid-based Nanoparticles: Liposomal formulations were among the first nanocarriers investigated for BPD. The clinically approved formulation of Verteporfin, Visudyne®, is a liposomal preparation that improves the drug's delivery. nih.gov More advanced lipid-based systems include nanostructured lipid carriers (NLCs). One study encapsulated Verteporfin in NLCs for the treatment of ovarian cancer. In vivo studies showed that the NLC formulation led to a long circulation time and efficient tumor uptake. mdpi.com This formulation significantly inhibited tumor growth following light exposure without the severe phototoxic side effects observed with free Verteporfin. mdpi.com
Polymeric Micelles: Polymeric micelles are self-assembling nanostructures formed from amphiphilic copolymers. BPD derivatives have been successfully incorporated into polyvinylpyrrolidone (B124986) (PVP) micelles, which improved their solubility in aqueous media and maintained their photostability, making them suitable for PDT applications. mdpi.com In a different approach, BPD was covalently conjugated to a dextran-based copolymer, creating an amphiphilic molecule that self-assembles into micelles. nih.gov This method allows for a high drug loading capacity and prevents premature drug release during circulation. nih.gov
Multifunctional Nanoplatforms: Researchers are also developing more complex nanocarriers that combine therapeutic and imaging capabilities. For instance, the dextran-BPD micelles were further engineered to encapsulate superparamagnetic iron oxide nanoparticles (SPIONs) within their core. nih.gov This multifunctional platform not only delivers BPD for photodynamic therapy but also enables T2-weighted magnetic resonance imaging (MRI) to track the nanocarrier's accumulation in the tumor, offering a potential theranostic solution. nih.gov
Table 2: Overview of Nanocarrier-Based Formulations for this compound Delivery
| Nanocarrier Type | Formulation Strategy | Key Advantages in Preclinical Models | Reference(s) |
|---|---|---|---|
| Liposomes | Encapsulation of Verteporfin (BPD-MA). | Approved formulation (Visudyne®); improved drug delivery and retention in tumor vasculature. | nih.gov |
| Nanostructured Lipid Carriers (NLCs) | Encapsulation of Verteporfin. | Long circulation time, efficient tumor uptake, improved PDT efficacy, and reduced systemic phototoxicity. | mdpi.com |
| Polyvinylpyrrolidone (PVP) Micelles | Incorporation of BPD derivatives. | Improved aqueous solubility and photostability of the photosensitizer. | mdpi.com |
| Dextran-BPD Conjugate Micelles | Covalent conjugation of BPD to a dextran (B179266) copolymer, forming self-assembling micelles. | High drug loading capacity (~30% w/w), prevents premature drug release. | nih.gov |
| SPION-loaded Dextran-BPD Micelles | Encapsulation of superparamagnetic iron oxide nanoparticles (SPIONs) within Dextran-BPD micelles. | Provides combined therapeutic (PDT) and imaging (MRI) capabilities in a single platform. | nih.gov |
Principles of Active and Passive Targeting Strategies
The effectiveness of nanocarrier-based therapies hinges on their ability to accumulate preferentially at the disease site while minimizing exposure to healthy tissues. This is achieved through two primary mechanisms: passive and active targeting. nih.govnih.gov
Passive targeting relies on the inherent physicochemical properties of the nanoparticle and the unique pathophysiology of the target tissue, most notably the Enhanced Permeability and Retention (EPR) effect found in many solid tumors. Nanoparticles are designed to have a prolonged circulation time in the bloodstream, allowing them to accumulate in tissues with leaky vasculature.
Active targeting builds upon passive accumulation by functionalizing the surface of the nanocarrier with specific ligands, such as antibodies or small molecules. nih.gov These ligands recognize and bind to receptors that are overexpressed on the surface of target cells, leading to enhanced cellular uptake and greater therapeutic specificity. nih.govnih.gov For instance, folic acid has been used as a targeting ligand on BPD-AuNP conjugates to target cancer cells that overexpress the folate receptor. mq.edu.au
The Enhanced Permeability and Retention (EPR) effect is the foundational principle behind the passive targeting of nanomedicines to solid tumors. This phenomenon arises from two key characteristics of tumor microenvironments:
Enhanced Permeability: Tumors induce the formation of new blood vessels (neoangiogenesis) that are structurally abnormal. These vessels are often disorganized and possess poorly-formed endothelial linings with large gaps or fenestrations between cells. These gaps allow nanoparticles of a certain size (typically above 40 kDa) to leak out of the bloodstream and into the surrounding tumor tissue, a process known as extravasation.
Enhanced Retention: Solid tumors typically have poor lymphatic drainage. Once the nanoparticles have extravasated into the tumor interstitium, this dysfunctional lymphatic system prevents them from being effectively cleared. This leads to their progressive accumulation and retention within the tumor over time.
The EPR effect allows nanocarriers, including those loaded with this compound, to passively accumulate at the tumor site, thereby increasing the local concentration of the photosensitizer for subsequent light activation.
Ligand-Receptor Mediated Targeting
A key strategy to enhance the therapeutic specificity of photosensitizers like this compound (BPD) is through ligand-receptor mediated targeting. This approach leverages the overexpression of certain receptors on the surface of malignant cells compared to healthy tissues. By associating the photosensitizer with a ligand that specifically binds to these receptors, the drug can be preferentially delivered to the tumor site, increasing its local concentration and therapeutic efficacy while minimizing systemic exposure and side effects.
A prominent example of this strategy involves the use of low-density lipoprotein (LDL), an endogenous carrier, to deliver BPD. brieflands.com Many tumor cells exhibit a high metabolic rate and an increased number of LDL receptors to satisfy their cholesterol requirements. nih.gov This physiological feature makes the LDL receptor an attractive target for cancer therapy.
Research has demonstrated that complexing BPD with LDL enhances its delivery to tumors. brieflands.com Studies using radiolabeled BPD ([¹⁴C]BPD) have provided direct evidence for this mechanism. The accumulation of [¹⁴C]BPD-LDL complexes was found to be significantly higher in normal fibroblast cell lines compared to LDL receptor-negative cell lines. nih.gov Furthermore, chemically modifying LDL by acetylation, which blocks its ability to bind to the LDL receptor, markedly reduced the uptake of the BPD-LDL complex. nih.gov These findings strongly indicate that the uptake of LDL-associated BPD is primarily mediated by the LDL receptor. nih.gov
In vivo experiments in tumor-bearing mouse models have corroborated these in vitro results, showing that BPD associated with native LDL leads to significantly higher tumor accumulation compared to BPD complexed with acetylated LDL. nih.gov The primary mechanism of action following light activation of LDL-delivered BPD is severe damage to the vascular endothelium, leading to thrombosis and subsequent tumor necrosis. brieflands.com This selective targeting of neovascular endothelial cells, which also exhibit high LDL receptor activity, is a crucial aspect of the treatment's effectiveness. brieflands.com This lipoprotein-based delivery system represents a sophisticated method to improve the selectivity of photodynamic therapy. nih.govmdpi.com
Stimuli-Responsive Delivery Systems (e.g., pH-Responsive)
Stimuli-responsive delivery systems are advanced nanoplatforms designed to release their therapeutic cargo in response to specific triggers present in the target microenvironment. nih.gov For cancer therapy, one of the most exploited triggers is the acidic pH characteristic of the extracellular matrix of solid tumors (pH 6.0–7.0) and intracellular organelles like endosomes and lysosomes. brieflands.com This phenomenon, often termed the "Warburg effect," provides a physiological distinction between cancerous and normal tissues (which have a physiological pH of ~7.4). rsc.org
This compound, particularly in its clinically used form Verteporfin, is often formulated in liposomes. brieflands.comnih.gov While traditional liposomal formulations improve the solubility and bioavailability of hydrophobic drugs, advanced strategies focus on engineering these liposomes to be "smart" or stimuli-responsive. pH-sensitive liposomes are designed to remain stable in the bloodstream at physiological pH but destabilize and release their contents upon encountering the acidic tumor environment. brieflands.comnih.gov
The mechanism for pH-sensitivity often involves incorporating specific lipids or polymers into the liposome (B1194612) structure. These components undergo protonation or conformational changes in acidic conditions, leading to the disruption of the liposomal membrane and subsequent drug release. nih.gov This targeted release ensures that the photosensitizer is delivered directly to the tumor, enhancing its therapeutic effect and reducing off-target toxicity. nih.gov
While research has extensively covered the development of pH-responsive nanocarriers like liposomes, micelles, and hydrogels for various anticancer drugs, the specific application of a fully pH-triggered system for this compound is an area of ongoing development. nih.govmdpi.com However, the foundational work of encapsulating Verteporfin in liposomes provides a strong basis for such innovations. nih.gov For instance, Verteporfin has been loaded into liposomal carriers designed for light-triggered release, a concept that shares the principle of controlled activation with pH-responsive systems. nih.gov The development of carriers with acid-labile linkers, such as hydrazone bonds, represents another promising strategy for creating pH-responsive prodrugs that could be adapted for photosensitizers like BPD. nih.gov
Analytical and Spectroscopic Techniques for this compound Characterization
The unique photophysical properties of this compound are central to its function and are characterized by a range of spectroscopic techniques. These methods provide detailed information on its electronic structure, excited-state dynamics, and molecular conformation.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is fundamental for characterizing porphyrin-based photosensitizers. The spectrum of this compound monoacid ring A (BPD-MA) is typical of a chlorin-type molecule, distinguished by two main features: an intense Soret band (or B band) in the near-UV region and a series of weaker Q bands in the visible region. acs.org
The Soret band arises from a strongly allowed electronic transition (S0 → S2), while the Q bands correspond to a quasi-forbidden transition (S0 → S1). nih.govresearchgate.net A key characteristic of BPD-MA is its strong Q-band absorption in the red part of the spectrum, which is crucial for its application in photodynamic therapy as light in this region has greater tissue penetration depth. The exact positions of these bands can be influenced by the solvent and molecular environment.
Table 1: UV-Visible Absorption Maxima for this compound Monoacid Ring A (BPD-MA)
| Band | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent/Medium | Reference |
|---|---|---|---|---|
| Q-Band | ~690 nm | Not specified | Not specified | |
| Q-Band | ~688 nm | ~33,000 M-1cm-1 | Organic Solvents | |
| Q-Band | 694 nm | Not specified | 10% Fetal Calf Serum | nih.gov |
Fluorescence and Phosphorescence Spectroscopy
Fluorescence and phosphorescence spectroscopy provide insights into the de-excitation pathways of the singlet and triplet excited states of BPD, respectively. Upon absorption of light, the molecule is promoted to a singlet excited state (S1), from which it can decay back to the ground state by emitting a photon (fluorescence).
BPD-MA exhibits fluorescence with an emission peak in the red region of the spectrum. nih.gov Following irradiation, the formation of a photoproduct can be detected by the appearance of a new fluorescence emission band at around 650 nm. nih.gov The quantum yield of fluorescence is sensitive to the presence of oxygen.
Alternatively, the singlet excited state can undergo intersystem crossing to a longer-lived triplet excited state (T1). The radiative decay from this triplet state to the ground state is known as phosphorescence. The phosphorescence of benzoporphyrin complexes typically occurs in the near-infrared (NIR) region. nih.gov This triplet state is paramount for photodynamic action, as it is responsible for the energy transfer to molecular oxygen to produce cytotoxic singlet oxygen.
Table 2: Luminescence Properties of this compound and Related Complexes
| Property | Value | Compound | Conditions | Reference |
|---|---|---|---|---|
| Fluorescence Emission Max. | New band at 650 nm | BPD-MA Photoproduct | Post-irradiation in 10% FCS | nih.gov |
| Fluorescence Quantum Yield (Φf) | 0.05 | BPD-MA | Methanol (B129727), air-saturated | |
| Phosphorescence Emission Max. | 815 - 870 nm | Platinum(II) benzoporphyrins | Toluene | |
| Phosphorescence Emission Max. | 849 - 882 nm | Palladium(II) benzoporphyrins | Toluene | |
| Phosphorescence Quantum Yield | 25% - 53% | Platinum(II) benzoporphyrins | Deoxygenated toluene |
Transient Absorption Spectroscopy (Femtosecond and Nanosecond Regimes)
Transient absorption spectroscopy is a powerful pump-probe technique used to study the kinetics and spectra of short-lived excited states. By using laser pulses with femtosecond to nanosecond durations, researchers can monitor the formation and decay of species like the singlet and triplet excited states of BPD.
This technique has been crucial in determining the properties of the triplet state of BPD-MA, which is the key intermediate in photosensitization. Nanosecond transient absorption studies have been used to measure the triplet state lifetime (τT) and the triplet-triplet absorption spectrum. For BPD-MA in methanol, the triplet state has a lifetime of at least 25 microseconds and a strong absorption at 720 nm. Such studies confirm the efficient generation of the triplet state (high intersystem crossing quantum yield), which is a prerequisite for an effective photosensitizer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of porphyrin derivatives and for studying their interactions with other molecules. The ¹H NMR spectrum of a porphyrin is highly characteristic due to the powerful ring current effect of the 18-π electron aromatic macrocycle. mdpi.com
This ring current generates a strong local magnetic field. As a result, the protons located on the periphery of the macrocycle (meso and β-pyrrolic protons) are significantly deshielded and appear at very low field (downfield) in the spectrum, typically in the 8-10 ppm range. Conversely, the protons inside the porphyrin core (N-H protons) are strongly shielded and appear at very high field (upfield), often at negative ppm values.
¹H NMR has been used to confirm the structure of synthesized BPDs, for example, by analyzing the signals in the 4.5-10.5 ppm region to distinguish between isomers. The specific chemical shifts and coupling patterns provide a detailed fingerprint of the molecule's structure. Furthermore, NMR techniques can be used to study the non-covalent interactions between BPD and carrier molecules like polymers or lipids in delivery systems, by observing changes in the chemical shifts of both the drug and the carrier upon complexation.
Mass Spectrometry
Mass spectrometry serves as a critical analytical tool for the characterization of this compound and its derivatives, providing precise information on molecular weight and structure. Techniques such as Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and advanced laser-interfaced mass spectrometry are employed to analyze these complex macrocycles.
In studies of metallated benzoporphyrins, MALDI mass spectrometry has been used to confirm the molecular weight of newly synthesized compounds, such as a Platinum(II) tetrabromotetraphenylbenzoporphyrin, where the experimentally found mass-to-charge ratio (m/z) closely matched the calculated value. acs.org Similarly, ESI mass spectrometry has been successfully used to characterize tetracationic benzoporphyrin derivatives designed for antimicrobial applications. dtic.mil
A particularly insightful application is the use of laser-interfaced mass spectrometry to investigate the photofragmentation pathways of benzoporphyrin derivatives like Verteporfin. rsc.org These studies reveal that the molecules tend to dissociate through predictable pathways, primarily involving the loss of side-chain functional groups such as carboxyl and ester moieties. rsc.org The fragmentation patterns observed in the gas phase are often similar to those from collision-induced dissociation (CID) and provide a valuable guide for interpreting the more complex photochemical processes that occur in solution. rsc.org This understanding of fragmentation is crucial for identifying photoproducts and elucidating reaction mechanisms in applications like photodynamic therapy. rsc.org
Table 1: Examples of Mass Spectrometry Data for Benzoporphyrin Derivatives
| Derivative | Ionization Technique | Key Finding | m/z Value | Reference |
|---|---|---|---|---|
| Pt(II) tetra(4-bromophenyl)tetrabenzoporphyrin | MALDI | Molecular ion confirmation | Calculated: 1340.0232 [M+], Found: 1340.0132 | acs.org |
| Ni(II) tetracationic benzoporphyrin | ESI(+) | Molecular ion confirmation | Calculated: 1344.2 [M]+•, Found: 1344.0 | dtic.mil |
| Verteporfin (BPD-MA) | Laser-Interfaced MS / ESI | Characterization of photofragments | Loss of carboxyl and ester side-chains | rsc.org |
Single Crystal X-ray Diffraction for Structural Elucidation
For complex molecules like benzoporphyrins, SCXRD reveals critical structural details that influence their photophysical and chemical properties. Studies on related 5,15-bisaryl-tetrabenzoporphyrins demonstrate how this technique can elucidate the stacking patterns and intermolecular interactions within the crystal lattice. dtic.mil The specific arrangement of molecules in the solid state, including details on how meso-substituted groups affect the planarity and packing of the macrocycles, is vital for understanding charge transport in organic semiconductor devices and for designing novel materials. dtic.mil The insights gained from SCXRD are fundamental to establishing structure-property relationships, which guide the rational design of this compound derivatives for specific applications. ibm.com
This compound in Advanced Materials and Sensor Research
Polymer-Bound this compound Systems for Robust Applications
The integration of this compound derivatives into polymeric systems is a key strategy for creating robust and stable functional materials, particularly for sensing applications. While physically entrapping the dye within a polymer matrix is a straightforward approach, it often suffers from dye migration and leaching, especially when exposed to solvents or elevated temperatures. acs.org These issues can lead to signal drift and a loss of sensor performance over time.
To overcome these limitations, covalent immobilization of benzoporphyrin dyes into a polymer backbone has proven to be a superior strategy. acs.org Researchers have developed methods to create a highly stable carbon-carbon bond between the porphyrin and the polymer, for instance, through Suzuki coupling of brominated benzoporphyrins to a polystyrene backbone or by copolymerizing styryl-modified benzoporphyrin monomers. The resulting polymer-bound systems exhibit exceptional stability, with complete suppression of dye leaching even under harsh conditions such as steam sterilization (autoclaving). acs.org This enhanced robustness is critical for the development of reliable optical sensors for use in biotechnology and industrial process monitoring, where sterilization and exposure to challenging environments are common. acs.org
Table 2: Comparison of Immobilization Methods for this compound in Polymers
| Immobilization Method | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Physical Entrapment | The dye is physically mixed into the polymer matrix without covalent bonds. | Simple to prepare. | Prone to dye migration and leaching, leading to signal instability, especially at elevated temperatures. | |
| Covalent Grafting | The dye is chemically bonded to the polymer backbone (e.g., via Suzuki coupling or copolymerization). | Excellent stability; prevents dye leaching and migration; robust for harsh conditions (e.g., autoclaving). | More complex synthesis required. | acs.org |
Nanostructured this compound in Photovoltaic Systems
Research has shown that an efficiency improvement of up to 39% can be achieved in DSSCs by using a selective adsorption approach, where the benzoporphyrin and N719 dyes are layered onto the nanostructured titanium dioxide (TiO₂) photoelectrode. somoza.net The performance of these devices is highly dependent on the interaction between the benzoporphyrin and the semiconductor surface; specifically, the attachment of metallated benzoporphyrins to TiO₂ nanoparticles is influenced by the dye's aggregation state and size. somoza.net Controlling these factors is crucial to prevent unproductive energy-transfer events that can diminish device efficiency. somoza.net Furthermore, new solution-processing methods using temporary binders like poly(propylene carbonate) are being developed to facilitate the creation of uniform, large-area nanostructured benzoporphyrin films for photovoltaic applications.
Table 3: Performance of this compound in Dye-Sensitized Solar Cells (DSSCs)
| DSSC Configuration | Key Feature | Finding | Reference |
|---|---|---|---|
| Co-sensitization | Benzoporphyrins used with N719 dye. | Complementary absorption spectra lead to improved light harvesting. | somoza.net |
| Selective Layering | Benzoporphyrin and N719 adsorbed onto different layers of the TiO₂ electrode. | Achieved a 39% improvement in efficiency compared to the N719 reference cell. | somoza.net |
| Aggregation Control | Metallated benzoporphyrin attachment to TiO₂ nanoparticles is size and aggregation dependent. | Preventing non-selective adsorption and unproductive energy transfer is critical for performance. | somoza.net |
Optical Sensing Applications (e.g., Oxygen and Temperature Sensing)
The unique photophysical properties of this compound derivatives make them outstanding candidates for advanced optical sensors. Metallated benzoporphyrins, particularly those containing Platinum(II), Palladium(II), and Zinc(II), exhibit strong luminescence in the near-infrared (NIR) region, which is highly advantageous for biological applications due to reduced background interference. acs.org
These compounds are especially effective for dual sensing of oxygen and temperature using a single indicator dye. This capability arises from the co-existence of different emission pathways: prompt fluorescence (PF) and a long-lived emission, which can be either phosphorescence or thermally activated delayed fluorescence (TADF). The principle of operation is as follows:
Oxygen Sensing: The long-lived phosphorescence or TADF is efficiently quenched by molecular oxygen. This means its lifetime and intensity decrease predictably with increasing oxygen concentration, allowing for precise quantification. The quenching of some benzoporphyrin derivatives is so efficient that they can detect trace levels of oxygen down to 0.002 hPa.
Temperature Sensing: The intensity of the TADF or phosphorescence is highly dependent on temperature. By taking the ratio of the temperature-sensitive delayed emission to the stable, oxygen-insensitive prompt fluorescence (which serves as an internal reference), the temperature can be accurately measured.
This dual-sensing capability with a single dye simplifies the sensor design and eliminates issues like differential photobleaching or leaching that can occur in systems using two separate indicators. When these dyes are covalently bound into robust polymer matrices, the resulting sensor foils are highly stable and suitable for demanding applications. acs.org
Table 4: Characteristics of this compound-Based Optical Sensors
| Sensor Type | Benzoporphyrin Derivative | Principle | Analyte(s) | Key Feature | Reference |
|---|---|---|---|---|---|
| Dual Sensor | Zn(II)-meso-tetraphenyltetrabenzoporphyrin | Prompt Fluorescence (PF) and Thermally Activated Delayed Fluorescence (TADF) | Oxygen & Temperature | Simultaneous sensing with a single indicator dye and one emission wavelength. | |
| Dual Sensor | Pt(II) and Pd(II) alkylsulfone-benzoporphyrins | Phosphorescence and Thermally Activated Delayed Fluorescence (TADF) | Oxygen & Temperature | Self-referenced sensing; TADF quantum yields up to 27% at 120 °C. | |
| Robust Oxygen Sensor | Platinum(II)-benzoporphyrins | Phosphorescence Quenching | Oxygen | Covalently bound to a polymer matrix for exceptional stability, even after steam sterilization. | acs.org |
Photochemical Hole-Burning Materials
Benzoporphyrin derivatives are model systems for research into photochemical hole-burning (PHB), a high-resolution spectroscopic technique with potential applications in high-density optical data storage. PHB involves using a laser to selectively induce a photochemical reaction in a small subset of molecules within a broader, inhomogeneously broadened absorption band, creating a narrow, persistent "hole" in the spectrum.
Specifically, metal-tetrabenzoporphyrin systems, such as meso-tetra-p-tolyl-Zn-tetrabenzoporphyrin, have been shown to exhibit a highly efficient form of this phenomenon known as photon-gated PHB when dispersed in a polymer matrix (e.g., poly(methyl methacrylate)) with a halomethane co-dopant like chloroform. rsc.org The mechanism for this process is a two-photon donor-acceptor electron transfer:
A first, "site-selecting" photon from a tunable dye laser excites the benzoporphyrin to its first singlet state (S₁) at a specific wavelength (e.g., ~630 nm). rsc.org
A second, "gating" photon of a different wavelength (e.g., ~480-515 nm) excites the molecule from its triplet state, which is populated via intersystem crossing. This second photon provides the necessary energy for an electron to be transferred from the porphyrin (the donor) to a nearby halomethane molecule (the acceptor), completing the photochemical reaction and "burning" the hole. rsc.org
This two-photon gating process is crucial because it makes the information storage non-destructive during the reading process (which uses only the first wavelength). At liquid helium temperatures, this technique can produce extremely narrow spectral holes (on the order of 2.5 GHz), demonstrating its potential for frequency-domain optical storage where thousands of bits of data could theoretically be stored in the same physical spot, distinguished only by their frequency.
Computational Chemistry Studies on Benzoporphyrin D
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying large molecules like porphyrinoids due to its favorable balance of accuracy and computational cost. nih.govyoutube.com This quantum mechanical modeling method calculates the electronic structure of atoms and molecules to determine their properties. youtube.comnih.gov DFT is widely used to predict the geometries of the ground and excited states of photosensitizers, with functionals like B3LYP being a common choice. nih.gov The theory's applications in the study of Benzoporphyrin D and related compounds are extensive, providing fundamental insights into their behavior at a molecular level. nih.gov
The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are instrumental in determining the energy levels and spatial distribution of these orbitals. frontiersin.orgresearchgate.net The HOMO is associated with the molecule's ability to donate electrons, defining its nucleophilicity, while the LUMO governs its ability to accept electrons, defining its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔH-L) is a critical parameter that influences the molecule's stability and electronic transitions. frontiersin.org
In porphyrin-type systems, the HOMO and LUMO are typically delocalized π-orbitals spread across the macrocyclic core. researchgate.net For instance, studies on related porphyrin dimers show that the HOMO often possesses an antibonding character between subunits, while the LUMO shows a bonding character. researchgate.net The expansion of the π-electron system, such as through benzoannulation in tetrabenzoporphyrins, can influence the electronic structure and the relative energies of the frontier orbitals. nih.gov Analysis of the frontier orbitals helps rationalize the charge-separated states of photosensitizers, where the HOMO is primarily located on the electron donor portion and the LUMO on the acceptor portion. researchgate.net
| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Finding |
|---|---|---|---|---|
| Porphyrin Analogue 1 | -5.21 | -2.92 | 2.29 | A larger HOMO-LUMO gap generally indicates greater structural stability. frontiersin.org |
| Porphyrin Analogue 3 | -5.05 | -2.91 | 2.14 | Substitutions on the porphyrin ring can tune the orbital energies. frontiersin.org |
| Zn-Porphyrin Complex | -4.89 | -3.11 | 1.78 | Metalation significantly influences the frontier orbital energy levels. researchgate.net |
DFT and its time-dependent extension, TD-DFT, are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. The characteristic UV-visible absorption spectrum of porphyrins, featuring an intense Soret band (or B band) and weaker Q bands, can be accurately simulated. researchgate.net These absorptions arise from π-π* transitions within the conjugated macrocycle. researchgate.net Gouterman's four-orbital model (HOMO-1, HOMO, LUMO, LUMO+1) provides a fundamental framework for understanding these electronic transitions. researchgate.net
Computational methods can predict the wavelengths of maximum absorption (λmax) for both the Soret and Q bands, which is crucial for applications like photodynamic therapy where the sensitizer (B1316253) must be activated by a specific wavelength of light. nih.gov Furthermore, DFT can be used to compute the energies of triplet excited states, allowing for the prediction of phosphorescence emission peaks. researchgate.net The accuracy of these predictions depends on the choice of the exchange-correlation functional and basis set. nih.govumanitoba.ca
| System | Property | Predicted Value | Experimental Correlation |
|---|---|---|---|
| Zn-Porphyrin Complex | UV-Vis λmax (Soret) | 420.3 nm | Corresponds to HOMO-1 to LUMO+1 transition. researchgate.net |
| Fe(II) Porphyrin | UV-Vis λmax (Soret) | ~370-390 nm | Simulated spectra show good agreement with experimental data for related compounds. nih.gov |
| Expanded Benzoporphyrin | Phosphorescence Peak | ~850 nm | Calculations predict the position of the 0-0 phosphorescence peaks from triplet excited states. researchgate.net |
Intermolecular and intramolecular charge transfer (CT) are fundamental processes in many applications of benzoporphyrins. DFT-based methods are employed to simulate these electron transfer events. rsc.orgarxiv.org The theoretical description of CT states can be challenging, but modern computational techniques, including constrained DFT (CDFT), provide robust frameworks for these simulations. rsc.orgarxiv.org
CDFT allows for the calculation of the energy profile of a reaction as an electron moves from a donor to an acceptor moiety, providing insights into the reorganization energy associated with the transfer. arxiv.org Analysis of the molecular orbitals involved in electronic transitions can also reveal the nature of charge transfer. For example, a transition from a HOMO localized on a donor group to a LUMO on an acceptor group is characteristic of a CT process. researchgate.net The accurate simulation of these processes is vital for designing efficient systems for applications in molecular electronics and energy conversion. rsc.org
While often depicted as planar, porphyrin macrocycles can adopt various nonplanar conformations, with the "saddle" shape being a common distortion. researchgate.netresearchgate.net This saddle conformation is characterized by an alternating up-and-down tilting of the individual pyrrole (B145914) rings. researchgate.net DFT calculations are used to optimize the geometry of this compound, predicting its most stable three-dimensional structure.
These computational studies can quantify the degree of nonplanar distortion. The saddle shape can arise from steric strain imposed by bulky peripheral substituents or from protonation of the inner nitrogen atoms. researchgate.net This distortion is not merely a structural curiosity; it significantly impacts the electronic and photophysical properties of the porphyrin. For instance, saddle-shaped porphyrins can exhibit broadened absorption bands and altered excited-state lifetimes. researchgate.net Computational analysis reveals that such distortions can induce a permanent dipole moment, which influences interactions with polar solvents. researchgate.net The unique saddle geometry can also create concave surfaces suitable for host-guest interactions, for example with fullerenes. chemrxiv.org
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of time-dependent phenomena, most notably the response of a molecule to an oscillating electromagnetic field, as in light absorption. nih.govaps.org It is the primary computational method for calculating the electronic excited states of molecules like this compound. nih.govresearchgate.net
The core principle of TD-DFT is that the time-dependent electron density of a system is uniquely determined by the time-dependent external potential. aps.org In practice, TD-DFT is most often used in its linear-response formulation to calculate vertical excitation energies, which correspond to the peaks in a UV-Vis absorption spectrum. rsc.orgyoutube.com This approach has proven highly successful in predicting the absorption spectra of various porphyrinoid systems with a relatively low computational cost compared to more complex wavefunction-based methods. nih.gov However, the accuracy of TD-DFT can be limited by the choice of the exchange-correlation functional, particularly for describing charge-transfer and Rydberg states, a challenge that can be addressed by using range-separated hybrid functionals. nih.gov
Computational Approaches to Structure-Activity Relationship (SAR)
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or functional activity. nih.govnih.gov Computational SAR approaches, particularly Quantitative Structure-Activity Relationship (QSAR), use statistical methods to build models that predict the activity of new compounds. nih.govresearchgate.net
In the context of this compound, computational SAR methods can be used to design analogues with enhanced properties, such as improved photodynamic efficacy. The process involves several steps:
Data Set Preparation: A collection of molecules with known activities is assembled. nih.gov
Descriptor Calculation: Molecular descriptors—numerical values that represent various physicochemical properties (e.g., steric, electronic, hydrophobic)—are calculated for each molecule using computational methods, often including DFT. nih.gov
Model Generation: A mathematical model is created that correlates the descriptors with the observed activity. researchgate.net
Validation and Prediction: The model's predictive power is tested, and it is then used to estimate the activity of new, untested compounds.
These models can identify key structural features—such as specific substituents or conformational properties—that are crucial for activity. nih.gov By understanding these relationships, chemists can rationally design more potent and selective benzoporphyrin derivatives. researchgate.net
Investigation of Catalytic Mechanisms (e.g., CO2 Reduction)researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of catalytic reactions involving porphyrin-based molecules. These studies provide detailed insights into reaction pathways, transition states, and the electronic factors governing catalytic activity. In the context of this compound and its derivatives, computational investigations are crucial for understanding and optimizing their potential as catalysts, especially for significant environmental applications like the reduction of carbon dioxide (CO2).
Detailed research findings from computational studies on related metalloporphyrin systems offer a framework for understanding the potential catalytic behavior of this compound. These studies often focus on the electrochemical reduction of CO2, a process that could convert this greenhouse gas into valuable chemical feedstocks.
Key areas of investigation include the influence of the central metal ion on catalytic activity and selectivity. For instance, DFT calculations on various metalloporphyrins (MP, where M = Fe, Co, Rh, Ir) have shown that the nature of the metal center dictates the reaction pathway and the final products. mdpi.comresearchgate.net The reduction of CO2 to either carbon monoxide (CO) or formate (B1220265) (HCOO⁻) is a common focus. mdpi.comresearchgate.net The initial step in these catalytic cycles typically involves the reduction of the metal center, followed by the binding of a CO2 molecule. nist.gov
Computational models have been employed to map out the entire catalytic cycle for CO2 reduction. For cobalt porphyrins, DFT studies have identified the Co(I) oxidation state as the key active species that binds CO2. nist.gov The subsequent steps, involving proton and electron transfers, determine whether the final product is CO or HCOOH. nist.gov These theoretical interpretations have been shown to be consistent with experimental observations. nist.gov
Furthermore, computational studies on expanded porphyrin systems with dual-atom catalyst sites (DACs) have explored the cooperative effects of two metal centers. chemrxiv.org These studies calculate the limiting potentials for the formation of different products, such as H2, formic acid (HCOOH), and formaldehyde (B43269) (H2CO). chemrxiv.org The variation in these potentials with different metal combinations (e.g., CuMn, CuFe, CuCo) highlights the tunability of these catalysts for specific products. chemrxiv.org For example, CuMn and CuFe dual-atom porphyrins are predicted to favor the reduction of CO2 to HCOOH and H2CO. chemrxiv.org
The table below presents hypothetical data, modeled after typical findings from DFT studies on metalloporphyrin-catalyzed CO2 reduction, to illustrate the kind of insights gained from such computational investigations.
| Metal Center in this compound | Calculated Limiting Potential for CO Formation (V vs. RHE) | Calculated Limiting Potential for HCOO⁻ Formation (V vs. RHE) | Predicted Major Product |
| Iron (Fe) | -0.45 | -0.60 | CO |
| Cobalt (Co) | -0.52 | -0.58 | CO |
| Rhodium (Rh) | -0.65 | -0.55 | HCOO⁻ |
| Iridium (Ir) | -0.70 | -0.50 | HCOO⁻ |
This table is illustrative and based on trends observed in computational studies of various metalloporphyrins. mdpi.comresearchgate.net The values represent the calculated thermodynamic barriers for the respective product formation pathways.
Another critical aspect explored through computational chemistry is the competition between the CO2 reduction reaction (CO2RR) and the hydrogen evolution reaction (HER). mdpi.comresearchgate.net By calculating the free energy profiles for both reaction pathways, researchers can predict the selectivity of a given catalyst. For example, DFT studies have shown that by carefully selecting the metal center and the operating pH, it is possible to favor CO2 reduction over hydrogen production. mdpi.comresearchgate.net
The following table, also based on data from computational studies of dual-atom expanded porphyrins, illustrates the calculated differences in limiting potentials between CO2 reduction to formic acid and hydrogen evolution. A positive value indicates a preference for CO2 reduction.
| Dual-Atom Center in Expanded Porphyrin | Limiting Potential for HCOOH Formation (eV) | Limiting Potential for H2 Formation (eV) | Difference in Limiting Potentials (HCOOH vs. H2) (eV) |
| CuMn | 0.02 | 0.43 | 0.41 |
| CuFe | 0.15 | 0.43 | 0.28 |
| CuCo | 0.25 | 0.15 | -0.10 |
| CuNi | 0.28 | 0.20 | -0.08 |
| CuCu | 0.30 | 0.13 | -0.17 |
| CuZn | 0.31 | 0.13 | -0.18 |
This table is adapted from findings on dual-atom catalysts in expanded porphyrins and demonstrates how computational screening can predict product selectivity. chemrxiv.org
Challenges and Future Directions in Benzoporphyrin D Research
Addressing Synthetic Complexities and Yield Optimization
The synthesis of porphyrins, the foundational structure of BPD, is an intricate process often characterized by multiple steps and modest yields. rsc.orgnih.gov A fundamental challenge in porphyrin chemistry is the "type-isomer problem"; straightforward condensation of pyrrole (B145914) building blocks that have two different side chains can result in a mixture of four distinct isomers, complicating purification and reducing the yield of the desired product. rsc.org
Historically, various synthetic strategies have been developed to gain better control over the final structure. These include the MacDonald [2+2] condensation and methods involving the cyclization of linear a,c-biladiene precursors, the latter of which is highly versatile as it imposes no symmetry requirements on the target molecule. nih.gov For benzoporphyrins specifically, synthetic routes have been devised that involve creating a butadiene-like substituent on a pre-formed porphyrin ring, which then undergoes an electrocyclization reaction to form the fused benzene (B151609) ring. researchgate.net
| Synthetic Strategy | Description | Key Challenges |
| Monopyrrole Tetramerization | The simplest approach, involving the acid-catalyzed condensation of four pyrrole units. rsc.orgnih.gov | Leads to mixtures of "type-isomers" if pyrroles are unsymmetrically substituted, requiring difficult separation. rsc.org |
| MacDonald [2+2] Route | Condensation of two different dipyrromethane units. nih.gov | Can produce a single product in high yield if one of the dipyrromethane units is symmetrical. nih.gov |
| a,c-Biladiene Cyclization | Cyclization of a pre-formed open-chain tetrapyrrole. nih.gov | A highly general and versatile method that is not restricted by symmetry, allowing for complex, unsymmetrical porphyrins. nih.gov |
| Post-Synthetic Modification | Functionalization of a complete porphyrin ring using methods like organometallic cross-coupling. acs.org | Often requires tedious synthesis of halogenated precursors; direct C-H activation is an emerging alternative. acs.org |
Refining Targeted Delivery and Formulation Strategies
A major obstacle for the clinical use of BPD is its inherent hydrophobicity, leading to poor solubility in physiological media, a tendency to aggregate, and rapid clearance from circulation. nih.gov To overcome these issues, BPD is typically encapsulated within delivery vehicles. The clinically approved formulation, Visudyne®, utilizes a liposomal structure to solubilize the drug. nih.govnih.gov Research is focused on refining these formulations to improve stability and, crucially, to actively target cancer cells.
Targeted delivery aims to concentrate the photosensitizer at the disease site, thereby increasing local efficacy while minimizing damage to healthy surrounding tissues. nih.govmdpi.com This is often achieved by decorating the surface of the nanocarrier with ligands that bind to receptors overexpressed on cancer cells, such as folic acid. nih.govmdpi.com
Self-aggregation is a critical challenge for BPD, as it renders the molecule photochemically inert. nih.govworldscientific.com The B-ring isomer of BPD, a byproduct of the synthesis of the A-ring isomer (Verteporfin), is particularly prone to strong aggregation, which has hindered its clinical development. worldscientific.com Formulations must therefore be designed to keep BPD in its monomeric, photoactive state.
Micellar formulations, using agents like methoxypoly(ethylene glycol)-distearoylphosphatidylethanolamine (mPEG-DSPE) or Pluronic® block copolymers, have proven effective at encapsulating and monomerizing BPD. worldscientific.comnih.gov Studies have shown that aggregation within these micelles can be further inhibited by optimizing the drug-to-carrier ratio or by adjusting the pH of the formulation. nih.gov For protein-based therapeutics, which face similar stability issues, non-ionic surfactants are commonly added as stabilizers to prevent aggregation at interfaces. nih.gov
The field is moving beyond simple liposomes and micelles towards more sophisticated, multifunctional nanoplatforms. nih.gov The goal is to create "smart" carriers that not only deliver BPD but may also carry other therapeutic agents, respond to stimuli in the tumor microenvironment, or provide imaging contrast.
Recent innovations include:
Liquid Metal Nanoparticles (LMNPs): A novel platform using a gallium-indium eutectic alloy has been developed for BPD delivery. nih.gov These nanoparticles were functionalized with folic acid for targeting and β-cyclodextrin, which significantly improved the drug loading capacity by threefold compared to nanoparticles without it. nih.gov
Mesoporous Silica Nanoparticles: These materials are attractive due to their high surface area, biocompatibility, and tunable pores, which can be loaded with BPD and functionalized for targeted delivery. frontiersin.org
Porphysomes: These are nanoparticles that self-assemble from porphyrin-lipid conjugates, integrating the photophysical properties of the porphyrin directly into the structure of the nanocarrier itself. researchgate.net
These next-generation systems represent a shift towards creating integrated nanotheranostic agents that combine therapy and diagnostics in a single platform. nih.gov
Delineating Complex Biological Interaction Mechanisms
The ultimate biological effect of BPD is determined not just by its inherent properties but by a complex series of interactions once it is introduced into a living system. nih.gov Key among these are cellular uptake, subcellular localization, and binding to biomolecules. nih.govnih.govnih.gov
Research using 3D tumor models has shown that BPD uptake is not uniform; cells in the outer layers of a tumor nodule accumulate the drug more rapidly than those in the core. nih.gov The specific organelles where BPD accumulates dictate the primary mechanism of cell death upon light activation. nih.gov For example, the liposomal formulation Visudyne® tends to localize in the mitochondria and endoplasmic reticulum. nih.gov Subsequent photoactivation leads to mitochondrial membrane damage, the release of cytochrome c, and the initiation of apoptosis. nih.gov
Mitigating Microenvironmental Limitations in Preclinical Models (e.g., Hypoxia)
One of the most significant barriers to the success of PDT in solid tumors is the tumor microenvironment, particularly its characteristic hypoxia (low oxygen levels). oaepublish.comnih.gov The primary mechanism of PDT relies on the reaction of the BPD triplet state with molecular oxygen to produce singlet oxygen. mdpi.com In hypoxic conditions, this process is severely hampered, drastically reducing treatment efficacy. nih.govmdpi.com Compounding the problem, the PDT process itself consumes oxygen, which can induce or worsen hypoxia in the treated area. mdpi.comnih.gov This PDT-induced hypoxia can, in turn, activate survival pathways in cancer cells, such as those mediated by hypoxia-inducible factor-1 (HIF-1), potentially leading to treatment resistance and tumor progression. oaepublish.comnih.gov
Several strategies are being actively investigated to overcome this limitation:
Fractionated Light Delivery: Instead of delivering the total light dose continuously, it can be broken up into fractions with dark intervals in between. nih.govmdpi.com This "rest period" allows time for oxygen to diffuse back into the treated tissue, replenishing the local supply. Studies in 3D tumor models have demonstrated that specific fractionation schedules can significantly enhance the cytotoxic response to BPD-PDT. nih.govnih.gov
Targeting Hypoxic Cells: An innovative approach is to conjugate BPD to a molecule that specifically targets markers of hypoxia, such as the enzyme Carbonic Anhydrase IX (CAIX), which is often overexpressed in aggressive, hypoxic tumors. consensus.app This strategy concentrates the therapeutic agent in the most resistant tumor regions.
Oxygen-Delivering Nanotechnologies: The development of nanocarriers that can either carry and release oxygen or generate it in situ within the tumor represents a frontier in PDT research. nih.gov
Understanding the metabolic response of tumor cells to varying degrees of oxygen depletion is also critical. Severe hypoxia resulting from PDT-induced vascular shutdown can trigger different cellular survival mechanisms than the more moderate hypoxia caused by photochemical oxygen consumption alone. nih.gov Addressing the challenge of hypoxia is paramount for expanding the application and improving the reliability of BPD-based therapies.
Exploring Novel Non-Photodynamic Biological Activities (e.g., Autophagy Modulation)
Beyond its well-established role as a photosensitizer, recent research has unveiled that Benzoporphyrin D, particularly its formulation as Verteporfin, possesses significant biological activities that are independent of light activation. A primary focus of this exploration has been its ability to modulate autophagy, a cellular process of degradation and recycling that is crucial for cell survival and is often implicated in cancer's resistance to therapy.
Studies have identified Verteporfin as an inhibitor of autophagy. nih.govnih.gov Unlike other inhibitors such as chloroquine, which act at a late stage by preventing the fusion of autophagosomes with lysosomes, Verteporfin appears to disrupt the process at an earlier point. nih.gov Research indicates that it can inhibit the formation of autophagosomes, thereby preventing the sequestration of cellular components targeted for degradation. nih.gov
Detailed investigations into its mechanism have revealed a multi-faceted disruption of the autophagic process. In osteosarcoma cells, Verteporfin was shown to perturb early autophagic events, inhibit autophagic flux, and induce lysosomal instability, all in the absence of light. nih.govresearchgate.net This light-independent activity extends to its ability to inhibit the Hippo signaling pathway effector, Yes-associated protein (YAP), a key regulator of cell proliferation and organ size, which is often overactive in various cancers. nih.gov The capacity of this compound to suppress autophagy without photoactivation represents a promising avenue for its repositioning as a standalone chemotherapeutic agent or as an adjuvant to sensitize cancer cells to other treatments. nih.govnih.govresearchgate.net
Development of Multifunctional this compound Systems
To enhance the therapeutic efficacy and address limitations such as poor water solubility of some derivatives, research is focused on developing multifunctional systems incorporating this compound. These advanced systems aim to combine the photosensitizing properties of the drug with other functionalities, such as targeted delivery and enhanced bioavailability.
One successful strategy involves the incorporation of mono-charged cationic Benzoporphyrin derivatives into polymer micelles. For instance, derivatives have been successfully encapsulated within polyvinylpyrrolidone (B124986) (PVP) micelles. This formulation improves the solubility of the hydrophobic photosensitizer in aqueous environments, a critical factor for systemic administration. The resulting PVP-photosensitizer formulations retain the essential photophysical characteristics necessary for photodynamic activity while demonstrating adequate photostability.
A broader and more advanced approach involves the design of nanoparticle-based multifunctional platforms. nih.gov This strategy involves conjugating porphyrin-based photosensitizers to nanoparticles, such as gold nanoparticles, and functionalizing the surface with targeting ligands like antibodies. nih.govresearchgate.net These systems are designed to:
Improve Solubility: The nanoparticle carrier renders the hydrophobic porphyrin soluble in physiological media. nih.gov
Enable Targeted Delivery: Antibodies or other ligands on the nanoparticle surface can recognize and bind to specific receptors overexpressed on cancer cells, concentrating the photosensitizer at the tumor site and minimizing uptake by healthy tissue. nih.gov
Create a Multifunctional Agent: The single nanoparticle platform can integrate therapeutic agents (the photosensitizer) and targeting molecules, creating a unified system for targeted therapy. nih.gov
While many of these multifunctional nanoparticle systems are in development for porphyrins in general, the principles are directly applicable to this compound, paving the way for next-generation, highly specific photodynamic therapies.
Integration with Advanced Imaging and Therapeutic Modalities (e.g., Theranostics, Two-Photon Absorption)
The integration of this compound with state-of-the-art imaging and therapeutic techniques is a key area of future development, aiming to create highly precise and effective treatments.
Theranostics: this compound is considered an intrinsic theranostic agent. nih.gov Its inherent fluorescence allows it to serve simultaneously as a therapeutic drug and a diagnostic imaging agent. nih.gov This dual function enables researchers and clinicians to visualize and quantify the uptake, localization, and even the photobleaching of the drug within tumor tissues using fluorescence microscopy. nih.gov This image-based feedback provides a rational framework for optimizing treatment parameters, such as drug-light intervals and light delivery strategies, to maximize cytotoxic effects on a patient-specific basis.
Two-Photon Absorption (TPA): A significant challenge in conventional photodynamic therapy is the limited penetration depth of visible light in biological tissues. Two-photon absorption (TPA) offers a solution by using near-infrared (NIR) light, which can penetrate deeper into tissues. In TPA, the photosensitizer simultaneously absorbs two lower-energy NIR photons to reach the same excited state achieved by absorbing one higher-energy visible light photon. This nonlinear process is largely confined to the focal point of the laser, offering superior spatial precision and reduced damage to surrounding healthy tissue. nih.gov
Research has demonstrated that this compound (as Visudyne) is an effective photosensitizer for two-photon excited PDT. In a quantitative in vitro comparison with the photosensitizer Photofrin, Visudyne was found to be approximately seven times more effective under the tested TPA conditions, a finding consistent with its higher two-photon absorption cross-section. nih.gov Studies have also confirmed the quadratic dependence on laser intensity for cellular damage, a hallmark of the two-photon process. nih.gov Future research focuses on designing novel porphyrin derivatives with even larger TPA cross-sections to further enhance the efficacy of two-photon PDT. mdpi.comresearchgate.net
Q & A
Q. What are the key synthetic challenges in producing benzoporphyrin D regioisomers, and what strategies improve regioselectivity?
this compound regioisomers require precise control over β-position bromination of porphyrin precursors and subsequent coupling reactions. A common approach involves Suzuki coupling and olefin metathesis to enhance regioselectivity. For example, tetrabromoporphyrin intermediates can be synthesized via straightforward bromination, followed by selective coupling with aryl boronic acids to generate regioisomers . Optimizing reaction conditions (e.g., catalyst choice, temperature) and precursor design are critical to minimizing side products .
Q. How should benzoporphyrin derivatives be characterized to confirm structural identity and purity?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Assign peaks for aromatic protons and substituents to verify regiochemistry.
- High-Performance Liquid Chromatography (HPLC): Assess purity (>96% as per Verteporfin standards) and separate regioisomers .
- Mass Spectrometry: Confirm molecular weight (e.g., 718.79 g/mol for Verteporfin) .
- UV-Vis Spectroscopy: Compare absorbance maxima (e.g., ~690 nm for photodynamic activity) to literature values . For known compounds, cross-reference with published data; for novel derivatives, provide full spectral characterization .
Q. What experimental protocols ensure stable storage and handling of this compound in laboratory settings?
- Storage: Store lyophilized powder at +4°C in dry conditions or at -20°C in sealed vials for long-term stability (up to 12 months) .
- Solubility: Prepare stock solutions in DMSO (50–100 mg/mL) with brief sonication. Avoid prolonged exposure to air to prevent oxidation .
- Light Sensitivity: Protect from ambient light during handling to avoid unintended photoactivation .
Advanced Research Questions
Q. How does this compound’s structure influence its efficacy in photodynamic therapy (PDT), and what methods assess this?
The substituted cyclohexadiene at ring A is critical for photosensitizing activity. Structural analogs lacking this moiety show reduced ROS generation and tumor uptake. Key assays include:
- In vitro phototoxicity: Expose cancer cell lines (e.g., AY-27 bladder tumors) to this compound and measure cell death post-light irradiation (e.g., 690 nm) .
- In vivo biodistribution: Use radiolabeled derivatives (e.g., ³H-BPD-MA) to track tumor accumulation in mouse models .
- ROS quantification: Electron paramagnetic resonance (EPR) or fluorescent probes (e.g., DCFH-DA) to validate light-dependent oxidative damage .
Q. What methodological considerations are crucial when studying this compound’s off-target effects on autophagy?
Verteporfin inhibits autophagosome formation independently of light activation, complicating traditional PDT studies. Key steps:
- Light-independent assays: Use nutrient deprivation or drug-induced autophagy models (e.g., rapamycin) without light exposure .
- Structural analogs: Compare analogs with modified rings C/D to isolate autophagy-inhibiting motifs (e.g., cyclohexadiene at ring A is essential) .
- Viability controls: Test transient exposure in starvation vs. nutrient-rich media to differentiate autophagy-specific toxicity .
Q. How can contradictory data between in vitro and in vivo photodynamic efficacy be reconciled?
Discrepancies often arise from differences in:
- Oxygen availability: Tumors may exhibit hypoxia, reducing ROS generation. Use pO₂ sensors to monitor microenvironments .
- Biodistribution: Optimize dosing schedules and formulations (e.g., lipid-based carriers) to enhance tumor uptake .
- Metabolic clearance: Track metabolite profiles using LC-MS to identify inactive breakdown products .
Methodological Recommendations
- Experimental Design: Include light-exposed and dark controls in PDT studies to isolate photodynamic effects .
- Reproducibility: Follow standardized protocols for compound preparation and animal models (e.g., Fischer rats for bladder tumors) .
- Data Analysis: Use statistical tools (e.g., ANOVA) to compare regioisomer activity and validate significance thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
